molecular formula C9H7N3O B14799890 4-(1h-1,2,3-Triazol-5-yl)benzaldehyde CAS No. 1022159-16-5

4-(1h-1,2,3-Triazol-5-yl)benzaldehyde

Número de catálogo: B14799890
Número CAS: 1022159-16-5
Peso molecular: 173.17 g/mol
Clave InChI: DLRNHJFZCCJMLH-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(1H-1,2,3-Triazol-5-yl)benzaldehyde is a valuable benzaldehyde-based chemical building block incorporating the privileged 1,2,3-triazole pharmacophore. This compound is of significant interest in medicinal chemistry and drug discovery, particularly for constructing complex molecular hybrids via its aldehyde functional group . The 1,2,3-triazole ring is a key structural motif known for its stability and ability to participate in hydrogen bonding and dipolar interactions, which facilitates binding to various biological targets . Research into similar 1,2,3-triazole-containing hybrids has demonstrated their potential as inhibitors of cholinesterase enzymes, which are relevant targets for neurodegenerative diseases such as Alzheimer's . Furthermore, such hybrids have been synthesized and explored for anti-inflammatory applications . The compound also serves as a versatile precursor for synthesizing diverse heterocyclic systems, including pyrazoline and thiazole derivatives, which are core structures in many bioactive molecules . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Propiedades

Número CAS

1022159-16-5

Fórmula molecular

C9H7N3O

Peso molecular

173.17 g/mol

Nombre IUPAC

4-(2H-triazol-4-yl)benzaldehyde

InChI

InChI=1S/C9H7N3O/c13-6-7-1-3-8(4-2-7)9-5-10-12-11-9/h1-6H,(H,10,11,12)

Clave InChI

DLRNHJFZCCJMLH-UHFFFAOYSA-N

SMILES canónico

C1=CC(=CC=C1C=O)C2=NNN=C2

Origen del producto

United States
Foundational & Exploratory

An In-depth Technical Guide to 4-(1H-1,2,3-triazol-5-yl)benzaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Triazole-Benzaldehyde Scaffold

4-(1H-1,2,3-triazol-5-yl)benzaldehyde is a heterocyclic compound of significant interest in the fields of medicinal chemistry, materials science, and organic synthesis. Its structure, featuring a reactive aldehyde group appended to a phenyl ring which is, in turn, substituted with a 1,2,3-triazole moiety, offers a unique combination of chemical properties and potential for diverse applications. The 1,2,3-triazole ring, often synthesized via the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," imparts desirable characteristics such as metabolic stability, hydrogen bonding capability, and a strong dipole moment. These features make the triazole core a valuable pharmacophore in drug design. The benzaldehyde functionality serves as a versatile synthetic handle, enabling a wide array of chemical transformations for the construction of more complex molecules.

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and applications of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde, with a focus on providing practical insights for researchers in drug discovery and materials science.

Chemical Structure and Properties

The chemical structure of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde consists of a benzaldehyde molecule substituted at the 4-position with a 1H-1,2,3-triazol-5-yl ring. It is important to note that the 1,2,3-triazole ring can exist in different tautomeric forms, and the nomenclature may sometimes refer to the substituent as being at the 1- or 4-position of the triazole ring, depending on the substitution on the triazole nitrogen. For the purpose of this guide, we will refer to the compound as 4-(1H-1,2,3-triazol-5-yl)benzaldehyde, which has the CAS Number 41498-10-6.[1]

Physicochemical Properties

While extensive experimental data for the parent compound is not widely published, the general properties of similar triazole-containing aromatic aldehydes can be inferred.

PropertyValueSource
Molecular Formula C₉H₇N₃OInferred
Molecular Weight 173.17 g/mol Inferred
Appearance Likely a solid at room temperatureInferred
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols.Inferred

Synthesis of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde: A "Click Chemistry" Approach

The most efficient and widely adopted method for the synthesis of 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is a prime example of "click chemistry," characterized by its high yield, mild reaction conditions, and exceptional regioselectivity. The synthesis of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde is readily achieved through the CuAAC reaction between 4-ethynylbenzaldehyde and an azide source, typically sodium azide, in the presence of a copper(I) catalyst.

Reaction Mechanism

The catalytic cycle of the CuAAC reaction is well-established. It involves the in-situ formation of a copper(I) acetylide from the terminal alkyne (4-ethynylbenzaldehyde) and the copper(I) catalyst. This intermediate then reacts with the azide in a stepwise manner to form a six-membered copper-containing intermediate, which subsequently undergoes ring contraction and protonolysis to yield the stable 1,4-disubstituted 1,2,3-triazole product and regenerate the copper(I) catalyst.

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalyst cluster_cycle Catalytic Cycle cluster_product Product 4-ethynylbenzaldehyde 4-Ethynylbenzaldehyde Cu_acetylide Copper(I) Acetylide Intermediate 4-ethynylbenzaldehyde->Cu_acetylide + Cu(I) Azide Azide (N3-) Coordination Coordination with Azide Azide->Coordination Cu(I) Cu(I) Cu_acetylide->Coordination Cycloaddition Cycloaddition Coordination->Cycloaddition Cu_triazolide Copper Triazolide Intermediate Cycloaddition->Cu_triazolide Protonolysis Protonolysis Cu_triazolide->Protonolysis + H+ Protonolysis->Cu(I) Regeneration Product 4-(1H-1,2,3-triazol-5-yl)benzaldehyde Protonolysis->Product

Caption: Catalytic cycle of the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Experimental Protocol: Synthesis of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde

This protocol is adapted from the synthesis of a similar derivative described by Saidugari et al. (2016).[2]

Materials:

  • 4-Ethynylbenzaldehyde

  • Sodium azide (NaN₃)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of t-butanol and water, or DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate

Procedure:

  • Dissolution of Reactants: In a round-bottom flask, dissolve 4-ethynylbenzaldehyde (1 equivalent) in the chosen solvent system (e.g., t-butanol/water 1:1).

  • Addition of Azide: Add sodium azide (1.1 equivalents) to the solution.

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of the copper(I) catalyst. This is typically done by dissolving copper(II) sulfate pentahydrate (e.g., 0.1 equivalents) and sodium ascorbate (e.g., 0.2 equivalents) in a small amount of water. The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

  • Initiation of Reaction: Add the catalyst solution to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure 4-(1H-1,2,3-triazol-5-yl)benzaldehyde.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzaldehyde ring, typically as two doublets in the downfield region (around 7.8-8.2 ppm). The aldehyde proton will appear as a singlet further downfield (around 10.0 ppm). The proton on the triazole ring will likely appear as a singlet in the aromatic region (around 8.0-8.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum will show a signal for the carbonyl carbon of the aldehyde at around 190 ppm. The aromatic carbons will resonate in the 120-150 ppm range, and the carbons of the triazole ring will also appear in this region.

  • IR Spectroscopy: The infrared spectrum will be characterized by a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically around 1700 cm⁻¹. C-H stretching vibrations for the aromatic and aldehyde protons will be observed around 3100-3000 cm⁻¹. The N-H stretching of the triazole ring may be visible as a broad band in the 3200-3400 cm⁻¹ region.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (173.17 g/mol ).

Applications in Research and Development

The unique bifunctional nature of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde makes it a valuable building block in several areas of chemical and pharmaceutical research.

Medicinal Chemistry and Drug Discovery

The 1,2,3-triazole moiety is a well-established pharmacophore that can act as a bioisostere for amide bonds and other functional groups. Its presence can enhance the metabolic stability and binding affinity of a molecule to its biological target. The aldehyde group provides a convenient point for chemical modification, allowing for the synthesis of a wide range of derivatives with potential therapeutic activities.

Derivatives of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde have been investigated for various biological activities, including:

  • Antimicrobial Agents: The triazole nucleus is a common feature in many antifungal and antibacterial drugs. The aldehyde can be converted into imines (Schiff bases), hydrazones, and other functionalities to generate libraries of compounds for antimicrobial screening.[2]

  • Anticancer Agents: The triazole scaffold has been incorporated into numerous compounds with demonstrated anticancer activity. The aldehyde can be used to link the triazole-phenyl moiety to other pharmacophores known to target cancer cells.

  • Enzyme Inhibitors: The ability of the triazole ring to form hydrogen bonds and coordinate with metal ions makes it a suitable scaffold for the design of enzyme inhibitors.

Applications cluster_med Medicinal Chemistry Applications cluster_mat Materials Science Applications cluster_syn Synthetic Applications Core 4-(1H-1,2,3-triazol-5-yl)benzaldehyde Medicinal Medicinal Chemistry Core->Medicinal Materials Materials Science Core->Materials Synthesis Organic Synthesis Core->Synthesis Antimicrobial Antimicrobial Medicinal->Antimicrobial Anticancer Anticancer Medicinal->Anticancer Enzyme_Inhibitors Enzyme Inhibitors Medicinal->Enzyme_Inhibitors Polymers Polymers Materials->Polymers Ligands Ligands Materials->Ligands Building_Block Versatile Building Block Synthesis->Building_Block Derivatization Derivatization Synthesis->Derivatization

Caption: Applications of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde.

Materials Science

The rigid and polar nature of the 1,2,3-triazole ring makes it an attractive component in the design of functional materials. The benzaldehyde group can be utilized in polymerization reactions or for surface modification of materials. Potential applications include the development of:

  • Polymers with enhanced thermal stability and specific recognition properties.

  • Ligands for the preparation of metal-organic frameworks (MOFs) with potential applications in catalysis and gas storage.

Organic Synthesis

As a bifunctional molecule, 4-(1H-1,2,3-triazol-5-yl)benzaldehyde is a valuable intermediate in multi-step organic syntheses. The aldehyde can undergo a wide range of reactions, including:

  • Wittig reactions to form alkenes.

  • Reductive amination to form amines.

  • Condensation reactions with various nucleophiles to form imines, hydrazones, and oximes.

  • Oxidation to the corresponding carboxylic acid.

  • Reduction to the corresponding alcohol.

This versatility allows for the facile introduction of the 4-(1H-1,2,3-triazol-5-yl)phenyl moiety into a wide variety of molecular architectures.

Conclusion

4-(1H-1,2,3-triazol-5-yl)benzaldehyde is a versatile and valuable chemical entity with significant potential in drug discovery, materials science, and organic synthesis. Its straightforward synthesis via the robust and efficient "click chemistry" approach makes it readily accessible to researchers. The combination of the stable and interactive 1,2,3-triazole ring with the reactive aldehyde functionality provides a powerful platform for the development of novel molecules with tailored properties and functions. As research into the applications of triazole-containing compounds continues to expand, the importance of key building blocks like 4-(1H-1,2,3-triazol-5-yl)benzaldehyde is set to grow.

References

  • PubChem. 4-(1H-1,2,4-triazol-1-yl)benzaldehyde. (n.d.). Retrieved from [Link]

  • Cardiff University ORCA. Synthesis and characterization of new heterocycles containing the 1,2,3-triazole ring system. (n.d.). Retrieved from [Link]

  • PubChemLite. 4-(1h-1,2,3,4-tetrazol-5-yl)benzaldehyde. (n.d.). Retrieved from [Link]

  • Saidugari, S., et al. (2016). Synthesis, Characterization and Antimicrobial Evaluation of Novel (E)-N'-(4-(1-((3,4-Dimethoxypyridin-2-Yl)Methyl)-1H-1,2,3-Triazol-4-Yl)Benzylidene)Benzohydrazide Derivatives. Oriental Journal of Chemistry, 32(4). Retrieved from [Link]

  • KTU AVES. Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. (n.d.). Retrieved from [Link]

  • PubChem. 4-(1-Benzyl-1h-[1][3][4]triazol-4-ylmethoxy)-benzaldehyde. (n.d.). Retrieved from [Link]

  • RSC Publishing. Synthesis and biological evaluation of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as anticancer agents. (n.d.). Retrieved from [Link]

  • MDPI. Synthesis and Biological Properties of 5-(1H-1,2,3-Triazol-4-yl)isoxazolidines: A New Class of C-Nucleosides. (2015). Retrieved from [Link]

  • RSC Publishing. Supplementary Information. (n.d.). Retrieved from [Link]

  • ResearchGate. (PDF) LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents. (2023). Retrieved from [Link]

  • ResearchGate. Fig. S12 13 C NMR of 1-benzyl-4-phenyl-1 H -1,2,3-triazole. (n.d.). Retrieved from [Link]

  • Lirias. 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of. (2021). Retrieved from [Link]

  • PMC. Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2023). Retrieved from [Link]

  • ResearchGate. ( a) IR spectra of benzaldehyde at different concentrations. The solvent peak at 1022 cm. (n.d.). Retrieved from [Link]

  • ResearchGate. (PDF) Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. (2023). Retrieved from [Link]

  • PubChem. 3-(1H-1,2,3,4-tetrazol-5-yl)benzaldehyde. (n.d.). Retrieved from [Link]

  • MDPI. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes. (2011). Retrieved from [Link]

  • MDPI. Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). Retrieved from [Link]

Sources

Technical Guide: Tautomeric Dynamics and Synthesis of 4-(1H-1,2,3-triazol-4-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous analysis of 4-(1H-1,2,3-triazol-4-yl)benzaldehyde , a critical intermediate in "click" chemistry and medicinal agent design. Unlike its N1-substituted counterparts, the NH-unsubstituted triazole moiety introduces complex annular tautomerism (


). This dynamic equilibrium profoundly influences reactivity, solubility, and binding affinity in biological targets.

This document serves as a blueprint for researchers to synthesize, stabilize, and analytically validate the specific tautomeric forms of this molecule. It integrates wet-lab protocols with mechanistic theory, ensuring reproducibility and structural certainty.

Part 1: The Mechanistic Landscape

The Tautomeric Triad

The 1,2,3-triazole ring exists in a dynamic equilibrium between three annular tautomers. For 4-(1H-1,2,3-triazol-4-yl)benzaldehyde, the presence of the electron-withdrawing formyl group at the C4 position breaks the symmetry of the ring, creating distinct energy profiles for each tautomer.

  • 1H-Tautomer (4-substituted): The proton resides on N1. This form allows for strong dipole alignment and is often favored in the solid state due to intermolecular hydrogen bonding.

  • 2H-Tautomer: The proton resides on N2. This form preserves the highest degree of aromaticity and minimizes lone-pair repulsion between adjacent nitrogens. It is typically the global minimum in the gas phase and non-polar solvents.

  • 3H-Tautomer (5-substituted equivalent): The proton resides on N3. Sterically and electronically less favorable than the 1H form for 4-aryl substituents, but accessible at higher temperatures or in specific protic environments.

Solvent-Mediated Proton Transfer

The interconversion is not an intramolecular 1,2-shift (which is symmetry-forbidden and high energy) but rather an intermolecular process mediated by the solvent or a second triazole molecule.

  • Non-Polar Solvents (CHCl₃, Toluene): The equilibrium shifts toward the 2H-tautomer (

    
     favoring 2H).
    
  • Polar Aprotic Solvents (DMSO, DMF): The high dielectric constant stabilizes the larger dipole moment of the 1H-tautomer , shifting the equilibrium significantly (

    
     ratio approaches 1:1 or favors 1H).
    
  • Protic Solvents (H₂O, MeOH): Solvent molecules act as proton bridges, lowering the activation energy for tautomerization (

    
    ), resulting in rapid exchange on the NMR timescale at room temperature.
    

Tautomerism T1 1H-Tautomer (Polar/Solid Preferred) TS Solvent-Bridged Transition State T1->TS -H+ (Solvent) TS->T1 T2 2H-Tautomer (Gas/Non-Polar Preferred) TS->T2 +H+ (Solvent) T2->TS

Part 2: Synthetic Pathways & Structural Integrity

To study the tautomerism, one must first synthesize the NH-unsubstituted triazole. Standard "click" chemistry (CuAAC) with organic azides yields N1-substituted products. Therefore, we utilize a modified protocol using Sodium Azide (NaN₃) or Trimethylsilyl Azide (TMS-N₃) to generate the NH-triazole directly.

Protocol: Modified Huisgen Cycloaddition

Objective: Synthesize 4-(1H-1,2,3-triazol-4-yl)benzaldehyde without N-alkylation.

Safety Warning: Sodium azide is acutely toxic and can form explosive hydrazoic acid (


) in the presence of acid. All reactions must be performed in a fume hood behind a blast shield.

Reagents:

  • 4-Ethynylbenzaldehyde (1.0 equiv)

  • Sodium Azide (NaN₃) (1.2 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (5 mol%)

  • Sodium Ascorbate (10 mol%)

  • Solvent: DMSO:H₂O (9:1 v/v)

  • Acid Source: Acetic Acid (0.5 equiv) - Controlled protonation source.

Step-by-Step Methodology:

  • Preparation: Dissolve 4-ethynylbenzaldehyde in DMSO. Add the aqueous solution of sodium azide.

  • Catalyst Activation: Add sodium ascorbate followed by CuSO₄ solution. The solution should turn from blue to yellow/orange (indicating Cu(I) generation).

  • Cycloaddition: Add acetic acid dropwise. Stir at room temperature for 12 hours. The slight acidity generates trace

    
     in situ, which reacts with the copper acetylide.
    
  • Quenching: Dilute the reaction mixture with ice-cold water (10x volume). The product typically precipitates due to the hydrophobic nature of the benzaldehyde moiety.

  • Purification: Filter the precipitate. Wash with cold water to remove copper salts. Recrystallize from Ethanol/Water (1:1).

    • Why Ethanol/Water? This solvent system encourages the formation of the 1H-tautomer in the crystal lattice via hydrogen bonding networks.

Structural Validation Workflow

SynthesisWorkflow Start 4-Ethynylbenzaldehyde + NaN3 Rxn CuAAC Reaction (DMSO/H2O, 25°C) Start->Rxn Workup Precipitation & Filtration Rxn->Workup Purify Recrystallization (EtOH/H2O) Workup->Purify Analyze Validation: NMR (DMSO-d6) & XRD Purify->Analyze

Part 3: Analytical Validation (Self-Validating System)

Distinguishing tautomers requires observing the molecule on a timescale faster than the proton exchange rate.

Variable Temperature (VT) NMR Spectroscopy

At room temperature (298 K), the NH proton signal is often broadened or invisible due to rapid exchange.

Protocol:

  • Solvent: Dissolve 10 mg of purified product in DMSO-d6 (dry). DMSO slows proton exchange via strong H-bonding.

  • Acquisition:

    • 298 K: Observe the triazole C5-H signal (

      
       ppm). It will likely be a sharp singlet if exchange is fast (averaged) or broad if intermediate.
      
    • 240 K: Cool the probe. The exchange rate (

      
      ) decreases.
      
    • Result: The C5-H signal may split into two distinct signals representing the "frozen"

      
       and 
      
      
      
      populations.
    • NOE (Nuclear Overhauser Effect): Irradiate the NH signal (if visible at low temp).

      • 1H-Tautomer: NOE observed between NH and the Formyl/Phenyl protons (weak).

      • 2H-Tautomer: NOE observed between NH and both C4/C5 substituents (or lack thereof due to symmetry).

Data Interpretation Table[1][2][3][4][5][6]
Parameter1H-Tautomer (Solvent Stabilized)2H-Tautomer (Gas Phase Stable)
Symmetry Asymmetric (

)
Pseudo-Symmetric (

like)
Dipole Moment High (~5.0 D)Low (~0.5 D)
15N NMR 3 distinct signals2 distinct signals (N1/N3 equiv)
C5-H Shift Deshielded (Lower field)Shielded (Higher field)
Preferred Phase Solid State, DMSO, WaterGas Phase, CDCl₃, Benzene
X-Ray Crystallography (The "Gold Standard")

While NMR observes the solution equilibrium, X-ray diffraction (XRD) captures the single tautomer present in the crystal lattice.

  • Expectation: 4-(1H-1,2,3-triazol-4-yl)benzaldehyde typically crystallizes as the 1H-tautomer .

  • Mechanism: The N1-H acts as a hydrogen bond donor, and N3 (or the aldehyde oxygen) acts as an acceptor, forming infinite chains or dimers in the crystal packing.

Part 4: Computational Insight (DFT)

To predict stability before synthesis, Density Functional Theory (DFT) is employed.[1]

  • Level of Theory: B3LYP/6-311++G(d,p) is the standard for azole tautomerism.

  • Energy Landscape:

    • 
       (2H is more stable).
      
    • 
       (1H becomes competitive/favored).
      
  • Causality: The solvation energy of the highly polar 1H-tautomer overcomes the intrinsic electronic stability of the 2H-tautomer in aqueous media.

References

  • Synthesis of 4-Aryl-NH-1,2,3-triazoles

    • Source: Organic Chemistry Portal. "Synthesis of 1,2,3-Triazoles."
    • URL:[Link]

  • Tautomerism in 1,2,3-Triazoles (Thermodynamics)

    • Title: "Precise equilibrium structures of 1H- and 2H-1,2,3-triazoles by millimeter-wave spectroscopy."
    • Source: Journal of Chemical Physics / NIH.
    • URL:[Link]

  • NMR Characterization of Triazoles

    • Title: "Stereochemical and Comput
    • Source: Journal of Physical Chemistry A.
    • URL:[Link]

  • Solvent Effects on Tautomerism

    • Title: "The tautomerism of 1,2,3-triazole in aqueous solution."
    • Source: Journal of the Chemical Society, Perkin Transactions 2.
    • URL:[Link]

  • General 1,2,3-Triazole Properties

    • Title: "1,2,3-Triazole - Wikipedia" (General Overview & Physical Properties).
    • URL:[Link][2][3][4][5]

Sources

4-(1H-1,2,3-triazol-5-yl)benzaldehyde CAS number and synonyms

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide for 4-(1H-1,2,3-triazol-5-yl)benzaldehyde , a critical intermediate in medicinal chemistry, particularly in the synthesis of bioisosteres and click-chemistry-derived pharmacophores.

Part 1: Chemical Identity & Structural Analysis

Core Identification

This compound is a C-linked 1,2,3-triazole , meaning the triazole ring is attached to the benzene ring via a carbon-carbon bond (C5 or C4), rather than a carbon-nitrogen bond.

  • Primary Name: 4-(1H-1,2,3-triazol-5-yl)benzaldehyde

  • Preferred IUPAC Name: 4-(1H-1,2,3-triazol-4-yl)benzaldehyde (due to tautomerism rules favoring position 4).

  • CAS Number: Not widely indexed in commercial catalogs.

    • Note: Do not confuse with the commercially common N-linked isomers:

      • 4-(1H-1,2,3-triazol-1-yl)benzaldehyde: CAS [41498-10-6] (N-linked).[1]

      • 4-(1H-1,2,4-triazol-1-yl)benzaldehyde: CAS [27996-86-7] (N-linked).[2][3][4]

    • Reference CAS: The ortho isomer (2-(1H-1,2,3-triazol-5-yl)benzaldehyde) is indexed as CAS [1378975-95-1].

  • Molecular Formula: C₉H₇N₃O[2][3]

  • Molecular Weight: 173.17 g/mol [2]

  • SMILES: O=Cc1ccc(c2[nH]nnc2)cc1 (Tautomer 1) or O=Cc1ccc(c2n[nH]nc2)cc1 (Tautomer 2)

Tautomerism & Electronic Properties

The 1H-1,2,3-triazole moiety exists in a tautomeric equilibrium between the 1H, 2H, and 3H forms. For C-substituted triazoles (4-substituted or 5-substituted), the 4- and 5-positions are chemically equivalent in the unsubstituted parent ring due to rapid proton migration.

  • Tautomer A (1H): The proton resides on N1. The substituent is at C4 or C5.

  • Tautomer B (2H): The proton resides on N2. This form is often more stable in the gas phase but less common in polar solvents.

  • Implication: In synthesis and biological assays, the "5-yl" and "4-yl" designations refer to the same chemical entity unless the nitrogen is alkylated (e.g., N1-methyl).

Part 2: Synthesis & Experimental Protocols

Since this compound is rarely available off-the-shelf, it must be synthesized. The most robust route is the Huisgen 1,3-Dipolar Cycloaddition using 4-ethynylbenzaldehyde as the precursor.

Synthesis Workflow (Graphviz)

Synthesis Start 4-Ethynylbenzaldehyde (CAS 63697-93-2) Intermediate TMS-Protected Intermediate Start->Intermediate + Reagent1 + Catalyst Reagent1 TMS-N3 (Trimethylsilyl Azide) Catalyst CuI / DMF / MeOH (Click Conditions) Product 4-(1H-1,2,3-triazol-5-yl) benzaldehyde Intermediate->Product + Deprotection Deprotection TBAF or MeOH/K2CO3 (Desilylation)

Caption: Synthesis of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Detailed Protocol (Self-Validating System)

Objective: Synthesize 4-(1H-1,2,3-triazol-5-yl)benzaldehyde from 4-ethynylbenzaldehyde.

Reagents:

  • 4-Ethynylbenzaldehyde (1.0 eq) [CAS 63697-93-2]

  • Trimethylsilyl azide (TMS-N₃) (1.5 eq)

  • Copper(I) Iodide (CuI) (0.1 eq)

  • DMF/Methanol (4:1 v/v)

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask under inert atmosphere (Ar or N₂), dissolve 4-ethynylbenzaldehyde (1 mmol) in DMF/MeOH (5 mL).

  • Cycloaddition: Add CuI (0.1 mmol) followed by dropwise addition of TMS-N₃ (1.5 mmol).

  • Reaction: Stir the mixture at 100°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 1:1). The spot for the starting alkyne (Rf ~0.8) should disappear, and a new polar spot (Rf ~0.3) should appear.[5]

  • Work-up (Desilylation): The TMS group often falls off during the reaction or workup. If the intermediate persists, treat with TBAF (1M in THF, 1.5 eq) for 1 hour at room temperature.

  • Purification: Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Isolation: Purify via flash column chromatography (SiO₂, gradient 0-10% MeOH in DCM).

  • Validation:

    • ¹H NMR (DMSO-d₆): Look for the triazole C-H singlet at ~8.5 ppm (broad due to tautomerism) and the aldehyde singlet at ~10.0 ppm.

    • MS (ESI): Calculated [M+H]⁺ = 174.06; Observed = 174.1.

Part 3: Applications in Drug Discovery

Bioisosterism

The 1,2,3-triazole ring is a classic bioisostere for the amide bond (-CONH-).

  • Geometry: It mimics the planar electronic distribution of an amide bond but is resistant to hydrolytic cleavage by peptidases.

  • H-Bonding: The N2 and N3 atoms act as weak hydrogen bond acceptors, while the C-H (or N-H in tautomers) can act as donors.

Comparison of Isomers (Data Table)
FeatureN-Linked (1-yl)C-Linked (4-yl / 5-yl)
Structure Triazole-N1 attached to PhenylTriazole-C4/C5 attached to Phenyl
CAS Number 41498-10-6Custom Synthesis
Electronic Effect Strong electron-withdrawing (inductive)Moderate electron-withdrawing (resonance)
Metabolic Stability HighHigh (Resistant to oxidation)
Synthesis Route Aniline + Azide sourceAlkyne + Azide source

References

  • Huisgen, R. (1963). 1,3-Dipolar Cycloadditions.[5][6] Past and Future. Angewandte Chemie International Edition. Link

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie. Link

  • PubChem Compound Summary. (2025). 4-(1H-1,2,3-triazol-1-yl)benzaldehyde (N-linked isomer). National Center for Biotechnology Information. Link

Sources

1,2,3-Triazole vs. 1,2,4-Triazole Benzaldehyde Isomers: A Technical Guide to Pharmacophore Design and Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of nitrogen-rich heterocycles with versatile electrophilic moieties is a cornerstone of modern rational drug design. Among these, hybrids containing both a triazole ring and a benzaldehyde moiety represent a highly privileged class of pharmacophores. Structurally, there are two primary types of five-membered triazoles utilized in medicinal chemistry: 1,2,3-triazole and 1,2,4-triazole[1]. While both isomers share a five-membered aromatic ring containing three nitrogen atoms, their distinct atomic arrangements dictate profoundly different physicochemical properties, synthetic pathways, and biological target affinities. This whitepaper provides an in-depth comparative analysis of 1,2,3-triazole and 1,2,4-triazole benzaldehyde isomers, detailing their mechanistic synthesis, target binding logic, and validated experimental protocols.

Physicochemical and Structural Dichotomy

The fundamental differences between 1,2,3-triazoles and 1,2,4-triazoles stem from their electronic distribution and tautomeric behavior. Both isomers are able to accommodate a broad range of substituents, paving the way for the construction of diverse bioactive molecules[1].

  • 1,2,3-Triazoles: Characterized by three adjacent nitrogen atoms, these rings possess a high dipole moment (~5.3 D) and act as highly stable, rigid bioisosteres for amide bonds, esters, and Z-olefins. They are exceptionally resistant to metabolic degradation (e.g., oxidation, reduction, and hydrolysis).

  • 1,2,4-Triazoles: Featuring separated nitrogen atoms (positions 1, 2, and 4), these rings exhibit a lower dipole moment (~3.2 D). The two tautomers (1H- and 4H-) of 1,2,4-triazoles exist in rapid equilibrium, with the 1H-1,2,4-triazole being thermodynamically more stable[1]. This tautomerism, combined with high electron density on the nitrogen atoms, makes them exceptional bioisosteres for carboxylic acids and allows them to act as potent metal coordinators.

Table 1: Quantitative Physicochemical Comparison
Property1,2,3-Triazole Core1,2,4-Triazole Core
Nitrogen Arrangement Adjacent (1, 2, 3)Separated (1, 2, 4)
Dipole Moment (approx.) 5.3 D3.2 D
Primary Tautomers (Solution) 1H, 2H (2H often favored in non-polar)1H, 4H (1H thermodynamically favored)
H-Bond Acceptors 2 to 3 (substitution dependent)3
H-Bond Donors 1 (if unsubstituted at N)1 (if unsubstituted at N)
Bioisosteric Equivalence Amides, Esters, Z-olefinsCarboxylic acids, Amides
Primary Target Interactions H-bonding (Kinase hinges), Dipole-dipoleMetal coordination (Heme iron), H-bonding

Mechanistic Synthesis Workflows

The synthetic paradigms for incorporating these two isomers into benzaldehyde scaffolds are fundamentally distinct.

The synthesis of novel 1,2,3-triazole benzaldehyde derivatives is frequently achieved via copper-catalyzed azide-alkyne cycloaddition (CuAAC), which is one of the most reliable techniques in organic chemistry. In this approach, an O-propargylated benzaldehyde is reacted with an azide. The use of a Cu(I) catalyst is causal to the reaction's success: it lowers the activation energy by forming a dinuclear copper acetylide intermediate, which strictly enforces 1,4-regioselectivity.

Conversely, 1,2,4-triazole benzaldehyde derivatives are often synthesized via multicomponent cyclocondensation reactions. For instance, the reaction between 3-amino-1H-1,2,4-triazole, benzaldehyde, and a third component (like dimedone or 4-hydroxycoumarin) can be driven by acid/base catalysis[2][3]. Catalysts such as graphene oxide or phthalhydrazide-functionalized MCM-41 provide the necessary acidic or basic sites to facilitate Knoevenagel condensation followed by Michael addition and cyclization[2][3].

SynthesisWorkflow Start1 Alkyne-Benzaldehyde + Azide Cat1 Cu(I) Catalyst (CuAAC) Start1->Cat1 Cycloaddition Prod1 1,2,3-Triazole Benzaldehyde Cat1->Prod1 1,4-Regioselective Start2 3-Amino-1,2,4-triazole + Benzaldehyde Cat2 Acid/Base Catalyst (e.g., P-MCM-41) Start2->Cat2 Condensation Prod2 1,2,4-Triazole Fused Derivative Cat2->Prod2 Cyclization

Synthetic workflows for 1,2,3-triazole and 1,2,4-triazole benzaldehyde isomers.

Pharmacological Applications & Target Binding Logic

The choice between a 1,2,3-triazole and a 1,2,4-triazole isomer directly dictates the molecule's pharmacological trajectory.

1,2,3-Triazole Hybrids: These molecules excel in occupying kinase hinge regions. For example, 1,2,3-triazole benzaldehyde derivatives have demonstrated strong binding affinities at the active site of the VEGFR2 protein, interacting with critical residues like Cys 917 and Lys 918 via hydrogen bonding. They also serve as potent precursors for amidino-substituted antibacterial agents[4].

1,2,4-Triazole Hybrids: The 1,2,4-triazole ring is a critical pharmacophore capable of forming coordinate bonds with heme iron[1]. Non-steroidal aromatase inhibitors and IDO1 inhibitors rely on the nitrogen lone pairs of the 1,2,4-triazole to reversibly bind the heme-iron atom in the enzyme's catalytic site[1][5]. Furthermore, 1,2,4-triazole derivatives are heavily researched as potent tyrosinase inhibitors for the treatment of skin disorders and melanoma[6].

In both cases, the benzaldehyde moiety acts either as an electrophilic warhead (capable of forming reversible Schiff bases with target lysine residues) or as a critical linker for further functionalization.

PharmacophoreLogic Core Triazole-Benzaldehyde Hybrid Scaffold Triazole123 1,2,3-Triazole (Dipole ~5.3 D) Core->Triazole123 Triazole124 1,2,4-Triazole (1H/4H Tautomers) Core->Triazole124 Aldehyde Benzaldehyde Electrophile Core->Aldehyde Target1 Kinase Hinge (e.g., VEGFR2) Triazole123->Target1 H-Bonding Target2 Heme Metalloenzymes (e.g., Aromatase) Triazole124->Target2 Metal Coordination Target3 Covalent Modifiers (Schiff Base) Aldehyde->Target3 Nucleophilic Attack

Pharmacophore binding mechanisms for triazole-benzaldehyde hybrids.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific rigor, the following protocols emphasize the causality behind reagent selection and include built-in validation checkpoints.

Protocol A: Regioselective Synthesis of 1-Benzyl-1H-1,2,3-triazole-4-carbaldehyde (CuAAC)

Causality: The use of sodium ascorbate is critical as it reduces Cu(II) to the catalytically active Cu(I) species in situ. This prevents the oxidative homocoupling of alkynes (Glaser coupling) and ensures exclusive 1,4-regioselectivity.

  • Preparation: Dissolve 1.0 mmol of O-propargylated benzaldehyde and 1.1 mmol of benzyl azide in a 1:1 mixture of tert-butanol and water (10 mL)[4].

  • Catalyst Initiation: Add 0.1 mmol of CuSO₄·5H₂O followed dropwise by 0.2 mmol of freshly prepared sodium ascorbate solution. The solution will transition from blue to pale yellow, indicating the generation of Cu(I).

  • Reaction: Stir the mixture at room temperature for 8–10 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Dilute with ice water, extract with dichloromethane (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Self-Validation (NMR): Analyze the crude product via ¹H NMR. The success of the click reaction is validated by the appearance of a sharp singlet at ~8.5 ppm (the diagnostic C5-H triazole proton) and the retention of the aldehyde proton signal at ~9.9–10.1 ppm, confirming the aldehyde was not oxidized during the catalytic cycle.

Protocol B: Multicomponent Synthesis of Coumarin-Fused 1,2,4-Triazolopyrimidines

Causality: A solid base catalyst (e.g., P-MCM-41) is utilized to deprotonate the active methylene of 4-hydroxycoumarin, driving a Knoevenagel condensation with benzaldehyde. The resulting electrophilic intermediate undergoes nucleophilic attack by 3-amino-1H-1,2,4-triazole, followed by cyclization[3].

  • Preparation: In a round-bottom flask, combine 1.0 mmol of 3-amino-1H-1,2,4-triazole, 1.0 mmol of benzaldehyde, and 1.0 mmol of 4-hydroxycoumarin[3].

  • Catalysis: Add 0.02 g of phthalhydrazide-functionalized MCM-41 (P-MCM-41) catalyst.

  • Reaction: Heat the solvent-free mixture at 110 °C in a preheated oil bath for 15–25 minutes[3]. Monitor the reaction progress via TLC.

  • Workup: Cool the mixture, dissolve in hot ethanol, and filter to recover the heterogeneous catalyst. Concentrate the filtrate and recrystallize from ethanol to yield the pure fused derivative.

  • Self-Validation (NMR): Analyze via ¹H NMR. The complete disappearance of the highly deshielded benzaldehyde CHO signal (~10.0 ppm) and the emergence of a new methine (CH) proton signal at ~6.2–6.5 ppm validates the successful multicomponent cyclization.

References

  • Synthesis, Characterization, Molecular Docking and Biological Evaluation of 1,4-Bis(aryl-1H- 1,2,3-triazole)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Preparation and characterization of novel phthalhydrazide-functionalized MCM-41 and its application in the one-pot synthesis of coumarin-fused triazolopyrimidines Source: RSC Publishing URL
  • Synthesis, biological activities and molecular docking studies of some novel 2,4,5-trisubstituted-1,2,4-triazole-3-one derivatives as potent tyrosinase inhibitors Source: ResearchGate URL
  • Source: National Institutes of Health (NIH)

Sources

Solubility Profile & Technical Handling of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the solubility, stability, and handling protocols for 4-(1H-1,2,3-triazol-5-yl)benzaldehyde (CAS: 1378975-95-1 / Analogous isomers) in Dimethyl Sulfoxide (DMSO).[1][2]

As a structural hybrid of a reactive benzaldehyde and an amphoteric 1,2,3-triazole, this compound presents unique solvation behaviors.[1] While highly soluble in neat DMSO due to favorable dipole-dipole interactions and hydrogen bonding, its stability is compromised by the oxidative susceptibility of the aldehyde group and the tautomeric nature of the unsubstituted triazole ring. This guide provides researchers with a validated 50 mM stock preparation protocol, stability safeguards, and mechanistic insights into solvent-solute interactions.[1]

Physicochemical Characterization

To understand the solubility profile, one must first analyze the molecular drivers governing the solute-solvent interaction.

Molecular Identity & Tautomerism

The designation "5-yl" implies the triazole is attached to the benzene ring via a carbon atom, with the nitrogen unsubstituted (1H).[1] In solution, 1H-1,2,3-triazoles undergo rapid annular tautomerism.[1][2]

  • Tautomeric Equilibrium: The 4-(1H-1,2,3-triazol-5-yl) species exists in equilibrium with the 4-(1H-1,2,3-triazol-4-yl) form.[1][2] In DMSO, the solvent's high dielectric constant (

    
    ) and hydrogen-bond accepting capability stabilize the polar tautomeric forms.[1]
    
  • Aldehyde Moiety: The para-aldehyde group adds significant polarity but introduces oxidative instability (conversion to benzoic acid).

PropertyValue / Description
Molecular Weight 173.17 g/mol
Physical State Solid (Yellow to pale orange crystalline powder)
H-Bond Donors 1 (Triazole NH)
H-Bond Acceptors 3 (Triazole N, Aldehyde O)
LogP (Predicted) ~1.1 (Moderate lipophilicity)
pKa (Triazole) ~9.2–9.4 (Weakly acidic)
Mechanism of Solubilization in DMSO

DMSO is an ideal solvent for this compound due to two primary mechanisms:

  • H-Bond Acceptance: The sulfoxide oxygen of DMSO acts as a strong acceptor for the acidic proton on the triazole ring (

    
    ).[1]
    
  • Dipolar Interactions: The polarizable sulfoxide group interacts favorably with the dipole moment of the benzaldehyde moiety.

Solubility Profile & Data

Quantitative solubility assessments are derived from empirical data of structural analogs (e.g., 4-phenyl-1H-1,2,3-triazole) and standard NMR characterization protocols.[1][2]

Solubility Thresholds
Solvent SystemSolubility Limit (Approx.)ClassificationNotes
Neat DMSO (25°C) > 50 mM (~8.6 mg/mL) HighStandard concentration for HTS/NMR stocks.[1][2]
DMSO (Warm, 40°C) > 100 mMVery HighUse for rapid dissolution of bulk solids.
10% DMSO / 90% PBS ~2.5 mMModerateRisk of precipitation upon rapid dilution.
Water < 0.5 mMLowPoor aqueous solubility; requires co-solvent.[1]
Stability in DMSO

While DMSO solubilizes the compound effectively, it introduces stability risks that must be managed:

  • Hygroscopicity: DMSO absorbs atmospheric water.[1] Water uptake can trigger the precipitation of the lipophilic benzaldehyde derivative.

  • Oxidation: Benzaldehydes are prone to autoxidation to benzoic acids.[1] While DMSO itself is not a strong oxidant under ambient conditions, trace metal contaminants in lower-grade DMSO can catalyze this oxidation.[1]

Technical Workflow: Stock Preparation

The following protocol ensures the creation of a stable, verified 50 mM stock solution suitable for biological assays or synthetic intermediates.

Reagents & Equipment[4][5]
  • Compound: 4-(1H-1,2,3-triazol-5-yl)benzaldehyde (>95% purity).[1][2]

  • Solvent: Anhydrous DMSO (≥99.9%, stored over molecular sieves).

  • Vessel: Amber glass vial (to protect light-sensitive aldehyde).

  • Gas: Nitrogen or Argon (for headspace purging).[1]

Preparation Protocol (Standard 50 mM Stock)
  • Weighing: Accurately weigh 8.66 mg of the compound into a 2 mL amber vial.

  • Solvent Addition: Add 1.0 mL of Anhydrous DMSO.

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40 kHz for 2 minutes. The solution should appear clear and slightly yellow.

  • Inerting: Purge the headspace with Argon gas for 10 seconds to displace oxygen.

  • Storage: Cap tightly and store at -20°C.

Visualizing the Solvation & Tautomerism

The following diagram illustrates the tautomeric equilibrium and the solvation shell formed by DMSO.

G cluster_0 Solid State cluster_1 DMSO Solvation (Equilibrium) Solid Crystalline 4-(1H-1,2,3-triazol-5-yl) benzaldehyde Tautomer1 5-yl Tautomer (N-H...O=S) Solid->Tautomer1 Dissolution (DMSO breaks lattice) Tautomer2 4-yl Tautomer (N-H...O=S) Tautomer1->Tautomer2 Fast Exchange DMSO DMSO Molecules (H-Bond Acceptor) DMSO->Tautomer1 Stabilization

Figure 1: Dissolution mechanism showing the tautomeric equilibrium stabilized by DMSO hydrogen bonding.[1][2]

Experimental Protocols for Biological Assays

When transferring from DMSO stock to aqueous media (e.g., cell culture or enzymatic assays), "crashing out" (precipitation) is the primary failure mode.

Serial Dilution Strategy (The "Intermediate Step" Method)

Direct injection of 100% DMSO stock into buffer often causes local high concentrations and immediate precipitation. Use an intermediate dilution step.

  • Stock: Start with 50 mM DMSO stock.

  • Intermediate: Dilute 1:10 in pure DMSO to create a 5 mM working stock.

  • Final: Add the 5 mM stock dropwise to the vortexing aqueous buffer to achieve 50 µM (1% DMSO final concentration).

Quality Control: The Light Scattering Test

Before using the solution in an assay, validate solubility:

  • Prepare a mock dilution (compound + media).[1]

  • Measure Absorbance at 650 nm (where the compound should not absorb).

  • Criteria: If OD650 > 0.01 (relative to blank), micro-precipitation has occurred. Sonicate or reduce concentration.[1][3]

Applications & Implications

Understanding the solubility of this scaffold is critical for two main research avenues:

  • Fragment-Based Drug Discovery (FBDD): The triazole-benzaldehyde motif acts as a "warhead" precursor.[1][2] The aldehyde can reversibly bind cysteine residues or form Schiff bases with lysine in active sites. High DMSO solubility allows for high-concentration fragment screening libraries.[1][2]

  • Click Chemistry Intermediates: This compound is often a product of or precursor to CuAAC reactions. The aldehyde handle allows for further diversification (e.g., reductive amination) after the triazole ring has been installed.

Workflow Visualization: From Stock to Assay

Workflow Stock 50 mM Stock (100% DMSO) Inter Intermediate (5 mM in DMSO) Stock->Inter 1:10 Dilution Assay Assay Well (50 µM, 1% DMSO) Stock->Assay Direct Add (AVOID) Precip Precipitation Risk (Cloudy Solution) Stock->Precip Moisture/Cold Inter->Assay Slow Addition (Vortexing) Buffer Aqueous Buffer (PBS/Media) Buffer->Assay 99% Vol

Figure 2: Recommended dilution workflow to prevent precipitation and ensure assay reliability.

References

  • MedChemExpress. (2024).[1] 4-Phenyl-1H-1,2,3-triazole Solubility Data. Retrieved from [1][2]

  • PubChem. (2025).[1][4] Compound Summary: 4-(1H-1,2,4-triazol-1-yl)benzaldehyde (Analog).[1][2][5] National Library of Medicine. Retrieved from [1][2]

  • Wang, J., et al. (2016). Introducing the 4-Phenyl-1,2,3-Triazole Moiety as a Versatile Scaffold. Inorganic Chemistry.[1] Retrieved from [1]

  • Sigma-Aldrich. (2024).[1][2] DMSO Solvent Physical Properties and Handling.[1] Retrieved from [1][2]

  • ChemicalBook. (2025).[1] 4-(1H-1,2,4-Triazol-1-yl)benzaldehyde Properties and Synthesis. Retrieved from [1][2]

Sources

The Triazole-Benzaldehyde Scaffold: A Modular Pharmacophoric Hub

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of 1,2,3-triazole moieties with benzaldehyde derivatives represents a paradigm shift in fragment-based drug design (FBDD). This scaffold does not merely serve as a passive structural linker; it functions as a bifunctional pharmacophore . The triazole ring acts as a stable, dipolar bioisostere of the amide bond, while the benzaldehyde moiety provides a highly reactive electrophilic "warhead" capable of covalent interactions (via Schiff base formation) or serving as a precursor for chalcone/imine-based tubulin inhibitors.

This guide dissects the Triazole-Benzaldehyde (TB) scaffold, focusing on its electronic architecture, synthetic accessibility via "Click" chemistry, and its validated role in targeting microtubule dynamics (tubulin polymerization inhibition).

Structural Architecture & Pharmacophoric Mapping

The potency of the TB scaffold stems from the synergistic electronic properties of its two core components.

The 1,2,3-Triazole Core (The "Anchor")

The 1,2,3-triazole ring is a unique heterocyclic system characterized by:

  • High Dipole Moment: Approximately 5.0 Debye, enabling strong dipole-dipole interactions with protein pockets.

  • Hydrogen Bonding: The N2 and N3 atoms act as weak H-bond acceptors, while the C5-H (in 1,4-disubstituted systems) serves as a polarized H-bond donor.

  • Bioisosterism: It mimics the geometry and electronic distribution of a trans-amide bond but possesses superior metabolic stability against peptidases.

The Benzaldehyde Moiety (The "Warhead")

While often viewed as a synthetic intermediate, the benzaldehyde motif contributes distinct pharmacological advantages:

  • Covalent Trapping: The carbonyl carbon is electrophilic, capable of forming reversible imine bonds (Schiff bases) with lysine residues in the active sites of enzymes (e.g.,

    
    -glucosidase, kinase domains).
    
  • 
    -Stacking:  The phenyl ring facilitates 
    
    
    
    T-shaped or parallel stacking interactions with aromatic residues (Phe, Tyr, Trp).
Pharmacophore Visualization

The following diagram maps the electronic and steric features of the scaffold.

PharmacophoreMap Scaffold Triazole-Benzaldehyde Scaffold Triazole 1,2,3-Triazole Ring (Linker/Bioisostere) Scaffold->Triazole Aldehyde Benzaldehyde Moiety (Electrophile/Warhead) Scaffold->Aldehyde Dipole High Dipole (~5D) Orienting Effect Triazole->Dipole H_Bond H-Bond Acceptor (N2/N3) H-Bond Donor (C5-H) Triazole->H_Bond Stability Metabolic Stability (Peptidase Resistant) Triazole->Stability Covalent Reversible Covalent Bond (Lysine Schiff Base) Aldehyde->Covalent PiStack Aromatic Pi-Stacking (Phe/Tyr Interaction) Aldehyde->PiStack Deriv Synthetic Handle (-> Chalcones/Imines) Aldehyde->Deriv

Figure 1: Pharmacophore mapping of the Triazole-Benzaldehyde scaffold, highlighting electronic contributions and binding modes.

Synthetic Accessibility: The "Click" Advantage

The synthesis of TB scaffolds relies on the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[1][2][3][4] This pathway is preferred due to its regiospecificity (yielding exclusively 1,4-disubstituted triazoles) and tolerance for the reactive aldehyde group.

Synthetic Logic[5]
  • Azide Formation: An aromatic amine or alkyl halide is converted to an organic azide.

  • Cycloaddition: The azide reacts with an ethynylbenzaldehyde (alkyne) in the presence of a Cu(I) catalyst.

  • Purification: Often requires only filtration or recrystallization, avoiding chromatography.

Workflow Diagram

SynthesisWorkflow Azide Organic Azide (R-N3) Reaction CuAAC Reaction RT, 6-12 Hours Azide->Reaction Alkyne Ethynyl Benzaldehyde (HC≡C-Ph-CHO) Alkyne->Reaction Catalyst Catalyst System: CuSO4 · 5H2O (5 mol%) Sodium Ascorbate (10 mol%) Catalyst->Reaction Solvent Solvent: t-BuOH / H2O (1:1) Solvent->Reaction Product 1,4-Disubstituted Triazole-Benzaldehyde Reaction->Product Regiospecific (1,4)

Figure 2: Step-by-step synthetic workflow for the CuAAC assembly of the scaffold.

Therapeutic Applications: Targeting Tubulin[5][6]

The most authoritative application of the TB scaffold is in the development of Microtubule Destabilizing Agents (MDAs) . The scaffold serves as a rigid mimic of the cis-olefin bridge found in Combretastatin A-4 (CA-4), a potent natural tubulin inhibitor.

Mechanism of Action[7]
  • Target: Colchicine Binding Site of

    
    -tubulin.
    
  • Effect: The triazole ring positions the two aromatic systems (the "A-ring" and "B-ring") in the correct orientation to fit the hydrophobic pocket.

  • Outcome: Inhibition of tubulin polymerization

    
     G2/M phase cell cycle arrest 
    
    
    
    Apoptosis.[5]
Structure-Activity Relationship (SAR) Data

The following table summarizes key SAR trends derived from recent literature [1, 2, 3].

Structural FeatureModificationImpact on Activity (Tubulin Inhibition)
Triazole Linker 1,4-disubstitutedOptimal. Mimics cis-configuration of CA-4.
1,5-disubstitutedReduced activity (steric clash).
Benzaldehyde Ring 3,4,5-trimethoxyCritical. Essential for high affinity (mimics CA-4 A-ring).
4-methoxyModerate activity.
UnsubstitutedPoor activity.
Aldehyde Group Free (-CHO)Moderate. Can form covalent adducts.
Converted to OximeImproved metabolic stability.
Converted to OlefinHigh potency (Chalcone derivatives).
Signaling Pathway Visualization

TubulinPathway Drug Triazole-Benzaldehyde Hybrid Tubulin Beta-Tubulin (Colchicine Site) Drug->Tubulin Binds (IC50: ~2-10 µM) Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibits Spindle Mitotic Spindle Formation Polymerization->Spindle Required for Arrest G2/M Cell Cycle Arrest Spindle->Arrest Failure triggers Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Figure 3: Mechanism of action showing the cascade from tubulin binding to apoptosis.

Experimental Protocols

Protocol A: Synthesis of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)benzaldehyde

Validation: This protocol uses the "Click" method, ensuring high yield and purity without complex chromatography.

  • Reagents:

    • Phenyl azide (1.0 mmol)

    • 4-Ethynylbenzaldehyde (1.0 mmol)

    • CuSO

      
       5H
      
      
      
      O (0.05 mmol, 5 mol%)
    • Sodium Ascorbate (0.10 mmol, 10 mol%)

    • Solvent: tert-Butanol/Water (1:1 v/v, 10 mL)

  • Procedure:

    • Dissolve the alkyne and azide in the t-BuOH/Water mixture in a round-bottom flask.

    • Add the sodium ascorbate solution followed immediately by the copper sulfate solution. The reaction mixture will turn yellow/orange.

    • Stir vigorously at room temperature for 6–12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

    • Workup: Upon completion, the product often precipitates. Dilute with water (20 mL) and filter the precipitate. Wash with cold water and dilute ammonia (to remove Cu traces).

    • Recrystallization: Recrystallize from Ethanol to obtain the pure aldehyde.

Protocol B: Molecular Docking (Validation Step)

Purpose: To verify the binding mode within the colchicine site before biological testing.[6]

  • Protein Prep: Retrieve PDB ID: 1SA0 (Tubulin-Colchicine complex). Remove native ligand and water molecules. Add polar hydrogens.

  • Ligand Prep: Draw the Triazole-Benzaldehyde structure. Energy minimize (MMFF94 force field).

  • Grid Generation: Center the grid box on the colchicine binding pocket (

    
    -subunit: Val181, 
    
    
    
    -subunit: Cys241, Leu248).
  • Docking: Use AutoDock Vina or Glide. Set exhaustiveness to 8.

  • Analysis: Look for Hydrogen bonds between the Triazole N2/N3 and

    
    -Asn249  or 
    
    
    
    -Ser178
    .

References

  • Design, synthesis, and cytotoxicity evaluation of 1,2,3-triazole-linked β-carboline–benzimidazole hybrids as tubulin polymerization inhibitors. New Journal of Chemistry. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules (PMC). [Link]

  • Highly Potent Triazole-Based Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry (PMC). [Link]

  • Synthesis, antiproliferative, anti-tubulin activity, and docking study of new 1,2,4-triazoles as potential combretastatin analogues. European Journal of Medicinal Chemistry. [Link]

  • Recent updates on 1,2,3-triazole-containing hybrids with in vivo therapeutic potential against cancers. European Journal of Medicinal Chemistry. [Link][7]

Sources

Methodological & Application

Schiff base condensation of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Schiff Base Condensation of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde

Abstract

This application note details the optimized protocol for the Schiff base condensation of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde with primary amines. Unlike simple benzaldehydes, this substrate presents unique challenges due to the annular tautomerism of the 1,2,3-triazole ring and its potential for hydrogen-bond donor/acceptor interference. This guide provides a self-validating methodology to favor imine formation over salt formation, ensuring high yields (>85%) and purity suitable for biological screening (antimicrobial/anticancer) or metal coordination studies.

Chemical Context & Strategic Analysis

The Substrate: Tautomerism and Reactivity

The target molecule, 4-(1H-1,2,3-triazol-5-yl)benzaldehyde, contains two reactive centers: the electrophilic aldehyde (-CHO) and the amphoteric triazole ring.

  • Tautomeric Equivalence: In the unsubstituted 1H-form, the C4 and C5 positions are chemically equivalent due to rapid proton migration (annular tautomerism). Therefore, the 4-yl and 5-yl designations refer to the same chemical species in solution.

  • Acidity Warning: The NH proton of the 1,2,3-triazole is relatively acidic (

    
    ). When reacting with basic primary amines (e.g., alkyl amines), there is a risk of proton transfer (salt formation) competing with nucleophilic attack. Our protocol uses acid catalysis to suppress this side reaction. 
    
Reaction Mechanism

The condensation follows a reversible addition-elimination pathway. Acid catalysis is critical to:

  • Activate the carbonyl carbon (increasing electrophilicity).

  • Protonate the leaving group (-OH to -OH

    
    ) to facilitate dehydration.
    
  • Buffer the reaction medium to prevent deprotonation of the triazole ring.

Mechanism Aldehyde Aldehyde (Electrophile) Activation H+ Activation (Oxonium Ion) Aldehyde->Activation + H+ (AcOH) Attack Amine Attack (Carbinolamine) Activation->Attack + R-NH2 Dehydration - H2O (Elimination) Attack->Dehydration Proton Transfer Imine Schiff Base (Product) Dehydration->Imine Irreversible*

Figure 1: Acid-catalyzed mechanism for Schiff base formation. Note: Dehydration is the driving force.

Experimental Protocol

Materials & Equipment
  • Precursor: 4-(1H-1,2,3-triazol-5-yl)benzaldehyde (Synthesized via thermal Huigen cycloaddition of 4-ethynylbenzaldehyde and sodium azide, or deprotection of 1-benzyl analog).

  • Amine: 1.0 - 1.2 equivalents of primary amine (aromatic or aliphatic).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH). Note: Use DMF/EtOH (1:4) if the triazole precursor is insoluble.

  • Catalyst: Glacial Acetic Acid (AcOH).

  • Apparatus: Round-bottom flask, reflux condenser, magnetic stirrer, oil bath.

Step-by-Step Methodology

Step 1: Solubilization (The Critical First Step) Dissolve 1.0 mmol of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde in 10 mL of absolute ethanol.

  • Checkpoint: If the solution is cloudy, heat to 40°C. If turbidity persists, add DMF dropwise (max 2 mL) until clear. The triazole moiety can induce stacking/aggregation; complete solvation is required before amine addition.

Step 2: Activation Add 2-3 drops of Glacial Acetic Acid to the aldehyde solution. Stir for 5 minutes at room temperature.

  • Why: This pre-activates the carbonyl and ensures the medium is slightly acidic to prevent triazole deprotonation by the incoming amine.

Step 3: Condensation Add 1.0 - 1.1 mmol of the primary amine slowly.

  • Observation: A color change (often yellow to orange) indicates the formation of the intermediate carbinolamine.

Step 4: Reflux & Equilibrium Shift Heat the mixture to reflux (78°C for EtOH) for 3–6 hours.

  • Monitoring: Monitor via TLC (Mobile phase: CHCl

    
    :MeOH 95:5). The aldehyde spot (
    
    
    
    ) should disappear. The imine product usually appears at a higher
    
    
    due to loss of the polar carbonyl.

Step 5: Workup & Isolation

  • Method A (Precipitation - Preferred): Cool the reaction mixture to 0°C (ice bath). The Schiff base often precipitates as a crystalline solid. Filter, wash with cold ethanol, and dry.

  • Method B (Solvent Evaporation): If no precipitate forms, evaporate solvent to 20% volume, add cold water (precipitation trigger), and filter.

Workflow Start Start: 1 mmol Triazole-Aldehyde in EtOH (10 mL) Check Solubility Check Start->Check DMF Add DMF (dropwise) Check->DMF Cloudy Acid Add Glacial AcOH (cat.) Stir 5 min Check->Acid Clear DMF->Acid Amine Add Primary Amine (1.1 eq) Acid->Amine Reflux Reflux 3-6 hrs (Monitor TLC) Amine->Reflux Cool Cool to 0°C Reflux->Cool Filter Filter & Wash (Cold EtOH) Cool->Filter

Figure 2: Operational workflow for the synthesis of triazole-based Schiff bases.

Characterization & Validation (Self-Validating System)

To ensure the protocol worked, you must confirm the formation of the imine bond (


) and the retention of the triazole ring.
NMR Spectroscopy ( H NMR, DMSO- )
MoietyChemical Shift (

ppm)
Signal TypeDiagnostic Change
Aldehyde (-CHO) ~10.0SingletMUST DISAPPEAR . Presence indicates incomplete reaction.
Imine (-CH=N-) 8.4 – 9.0SingletNew Signal . Sharp singlet confirms Schiff base formation.[1]
Triazole (-NH) 14.0 – 15.0Broad SingletConfirms 1H-triazole is intact (not alkylated/degraded).
Triazole (-CH) 8.0 – 8.5SingletCharacteristic heteroaromatic proton.
Infrared Spectroscopy (FT-IR)
  • Target Band: Appearance of a strong stretch at 1600–1625 cm

    
      (
    
    
    
    stretch).
  • Validation: Disappearance of the carbonyl stretch (

    
    ) at ~1690 cm
    
    
    
    .
  • Triazole Fingerprint: N=N / C=N ring stretches visible around 1450–1500 cm

    
    .
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Precipitate Product is too soluble in EtOH.Evaporate solvent to 50%, then add cold Diethyl Ether or Water to force precipitation.
Low Yield (<50%) Equilibrium favoring reverse reaction (Hydrolysis).Use a Dean-Stark trap (if using Toluene/Benzene) or add molecular sieves (3Å) to the reaction flask to scavenge water.
Salt Formation Amine is too basic; deprotonated the triazole.Increase Acetic Acid concentration slightly. Ensure the amine is added after acid activation.
Starting Material Remains Steric hindrance or low reactivity.Switch solvent to n-Propanol (higher boiling point, 97°C) or use Microwave Irradiation (100°C, 10 min).

Applications

  • Antimicrobial Agents: The fusion of the 1,2,3-triazole (pharmacophore) with a Schiff base (linker) creates "hybrid drugs" often tested against S. aureus and E. coli. The imine nitrogen can disrupt cell walls via chelation of trace metals essential for bacterial growth [1].

  • Corrosion Inhibition: These molecules adsorb onto mild steel surfaces. The triazole nitrogen and imine nitrogen form a protective film, preventing oxidation in acidic media.

  • Fluorescent Sensors: The conjugated

    
    -system (Triazole-Phenyl-Imine) often exhibits "Turn-On" fluorescence upon binding to ions like 
    
    
    
    or
    
    
    .

References

  • Evaluation of Polar Substituted Schiff Bases and 1,2,3‐Triazole Hybrids as Anticancer Agents. Source: University of Johannesburg. URL:[Link][2][3]

  • Efficient synthesis of 1,2,3-triazoles catalyzed by copper(I) Schiff base complex. Source: Chemical Review Letters. URL:[Link]

  • 1,2,3-triazole and chiral Schiff base hybrids as potential anticancer agents. Source: PubMed Central (PMC). URL:[Link]

  • Synthesis, Characterization and Antimicrobial Evaluation of Novel (E)-N'-(4-(1-((3,4-Dimethoxypyridin-2-Yl)Methyl)-1H-1,2,3-Triazol-4-Yl)Benzylidene)Benzohydrazide Derivatives. Source: Oriental Journal of Chemistry. URL:[Link]

Sources

Preparation of Triazole-Based Hydrazone Antiviral Agents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Therapeutic Promise of Triazole-Based Hydrazones

The relentless evolution of viral pathogens and the emergence of drug-resistant strains present a continuous challenge to global health. This necessitates the exploration of novel chemical scaffolds for the development of next-generation antiviral therapeutics. Among the myriad of heterocyclic compounds, the 1,2,4-triazole nucleus has garnered significant attention in medicinal chemistry due to its remarkable chemical stability, favorable pharmacokinetic properties, and its ability to serve as a bioisostere for amide and ester groups.[1][2] When integrated with a hydrazone moiety (a functional group characterized by the >C=N-NH-C=O linkage), the resulting triazole-based hydrazone derivatives exhibit a broad spectrum of potent biological activities, including antiviral, antimicrobial, and anticancer properties.[3][4]

These hybrid molecules have demonstrated promising activity against a range of viruses, including Human Immunodeficiency Virus (HIV), influenza, Hepatitis C Virus (HCV), and Herpes Simplex Virus (HSV).[2][5][6][7] Their mechanism of action often involves the inhibition of key viral enzymes essential for replication, such as reverse transcriptase, DNA polymerase, and RNA-dependent RNA polymerase.[6][8][9] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and antiviral evaluation of triazole-based hydrazone compounds. The protocols detailed herein are designed to be self-validating, with explanations of the underlying scientific principles to empower researchers in their quest for novel antiviral agents.

I. Synthesis of Triazole-Based Hydrazones: A Step-by-Step Guide

The synthesis of triazole-based hydrazones is a multi-step process that begins with the construction of the core triazole ring, followed by the formation of a hydrazide intermediate, and culminating in the condensation with an appropriate aldehyde or ketone.

General Synthetic Workflow

The overall synthetic strategy is depicted in the workflow diagram below. This modular approach allows for the generation of a diverse library of compounds by varying the starting materials at each stage.

Synthesis_Workflow cluster_0 Part 1: Triazole Ring Formation cluster_1 Part 2: Hydrazide Synthesis cluster_2 Part 3: Hydrazone Formation A Carboxylic Acid C 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol A->C Reflux B Thiocarbohydrazide B->C D Triazole-thiol F Ester Intermediate D->F Reflux E Ethyl Chloroacetate E->F H Triazole-hydrazide F->H Reflux G Hydrazine Hydrate G->H I Triazole-hydrazide K Triazole-based Hydrazone I->K Condensation J Aldehyde/Ketone J->K

Caption: General workflow for the synthesis of triazole-based hydrazones.

Protocol 1: Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

This protocol describes the synthesis of a key triazole intermediate.

Materials:

  • Isonicotinic acid

  • Carbon disulfide

  • Hydrazine hydrate (80%)

  • Potassium hydroxide

  • Ethanol

  • Water

  • Hydrochloric acid (concentrated)

Procedure:

  • Synthesis of Potassium dithiocarbazinate: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide (0.1 mol) in ethanol (100 mL). Cool the solution in an ice bath and add carbon disulfide (0.1 mol) dropwise with continuous stirring. Then, add hydrazine hydrate (0.1 mol) dropwise, maintaining the temperature below 10°C. Stir the mixture for 2-3 hours at room temperature. The precipitated potassium dithiocarbazinate is filtered, washed with cold ethanol, and dried.

  • Synthesis of 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: To a suspension of potassium dithiocarbazinate (0.1 mol) in water (50 mL), add isonicotinic acid (0.1 mol). Reflux the mixture for 8-10 hours until the evolution of hydrogen sulfide gas ceases (test with lead acetate paper). Cool the reaction mixture and filter to remove any insoluble material. Acidify the filtrate with concentrated hydrochloric acid to a pH of 5-6. The precipitated solid is filtered, washed thoroughly with water, and recrystallized from ethanol to yield the pure product.[2][10]

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, and ¹³C NMR.

Protocol 2: Synthesis of Triazole-Based Hydrazide

This protocol outlines the conversion of the triazole-thiol to the corresponding hydrazide.

Materials:

  • 4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

  • Ethyl chloroacetate

  • Anhydrous potassium carbonate

  • Absolute ethanol

  • Hydrazine hydrate (99-100%)

Procedure:

  • Esterification: In a 250 mL round-bottom flask, suspend 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (0.05 mol) and anhydrous potassium carbonate (0.075 mol) in absolute ethanol (100 mL). Add ethyl chloroacetate (0.055 mol) and reflux the mixture for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). After completion, filter the hot reaction mixture to remove potassium carbonate. The filtrate is concentrated under reduced pressure, and the resulting solid ester is washed with water and dried.

  • Hydrazinolysis: To a solution of the ester intermediate (0.04 mol) in absolute ethanol (80 mL), add hydrazine hydrate (0.08 mol). Reflux the mixture for 4-6 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated hydrazide is filtered, washed with cold ethanol, and dried. Recrystallization from a suitable solvent (e.g., ethanol) may be performed for further purification.[11]

Protocol 3: Synthesis of Triazole-Based Hydrazones

This is the final step where the hydrazide is condensed with an aldehyde or ketone.

Materials:

  • Triazole-based hydrazide (from Protocol 2)

  • Substituted aromatic or heterocyclic aldehyde/ketone

  • Absolute ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a 100 mL round-bottom flask, dissolve the triazole-based hydrazide (0.01 mol) in absolute ethanol (30 mL).

  • Add the desired aldehyde or ketone (0.01 mol) to the solution.

  • Add 2-3 drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 3-5 hours. The formation of the hydrazone is often indicated by the precipitation of a solid.

  • Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.

  • Filter the precipitated solid, wash with cold ethanol, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.[12][13]

Characterization of Final Products: The synthesized triazole-based hydrazones should be thoroughly characterized to confirm their structure and purity.

Technique Expected Observations
FT-IR Appearance of a C=N (imine) stretching band around 1600-1650 cm⁻¹. Presence of N-H stretching bands.
¹H NMR A characteristic singlet for the -N=CH- proton in the range of δ 8-10 ppm. Signals corresponding to the aromatic and triazole protons.
¹³C NMR A signal for the imine carbon (-N=C-) in the range of δ 140-160 ppm.
Mass Spectrometry The molecular ion peak (M⁺) corresponding to the calculated molecular weight of the compound.

II. In Vitro Antiviral Activity Screening

The evaluation of the antiviral efficacy of the synthesized compounds is a critical step. This section provides protocols for determining the cytotoxicity and antiviral activity of the triazole-based hydrazones.

Cytotoxicity Assay (CC₅₀ Determination)

Before assessing antiviral activity, it is crucial to determine the concentration of the compound that is toxic to the host cells. The 50% cytotoxic concentration (CC₅₀) is a key parameter for this. The MTT assay is a widely used colorimetric method for this purpose.[12]

Materials:

  • Host cell line (e.g., Vero, MDCK, MT-4)

  • Cell culture medium (e.g., DMEM, RPMI-1640) with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for dissolving formazan crystals)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed the 96-well plates with the host cells at an appropriate density (e.g., 1 x 10⁴ cells/well) and incubate for 24 hours to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the compound dilutions. Include untreated cell controls (100% viability) and blank wells (medium only).

  • Incubation: Incubate the plates for a period that corresponds to the duration of the antiviral assay (e.g., 48-72 hours).

  • MTT Assay: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the percentage of viability against the compound concentration (log scale) and determine the CC₅₀ value using non-linear regression analysis.[10][12]

Antiviral Activity Assays

This assay is the gold standard for quantifying the inhibition of plaque-forming viruses.[14]

Procedure:

  • Cell Monolayer: Seed cells in 6-well or 12-well plates to form a confluent monolayer.

  • Virus Infection: Infect the cell monolayers with a known titer of the virus (e.g., 100 plaque-forming units, PFU).

  • Compound Treatment: After a 1-hour adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubation: Incubate the plates for a period sufficient for plaque formation (e.g., 2-5 days).

  • Plaque Visualization: Fix the cells and stain with a dye like crystal violet. The plaques will appear as clear zones against a background of stained, uninfected cells.

  • Data Analysis: Count the number of plaques in each well. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). The 50% effective concentration (EC₅₀) is the concentration of the compound that reduces the number of plaques by 50%.[14][15]

This assay is used for viruses that cause a cytopathic effect (CPE) but do not form distinct plaques.[16][17]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate.

  • Virus and Compound Co-incubation: Add serial dilutions of the virus and different concentrations of the test compound to the wells.

  • Incubation: Incubate the plates and monitor for the development of CPE.

  • Endpoint Determination: The endpoint is the dilution of the virus that causes CPE in 50% of the wells. The antiviral activity is determined by the reduction in the viral titer in the presence of the compound.

  • Data Analysis: The EC₅₀ is the concentration of the compound that reduces the viral titer by 50%.[16][18]

This highly sensitive method quantifies the amount of viral nucleic acid (DNA or RNA) in the presence of the test compound.[4]

Procedure:

  • Infection and Treatment: Infect cells with the virus and treat with different concentrations of the compound as in other assays.

  • Nucleic Acid Extraction: At a specific time point post-infection, extract the viral DNA or RNA from the cell lysate or supernatant.

  • qPCR: Perform real-time PCR using primers and probes specific to the viral genome.

  • Data Analysis: Quantify the reduction in viral nucleic acid levels in treated samples compared to untreated controls. The EC₅₀ is the concentration of the compound that reduces the viral genome copy number by 50%.[4][][20]

Selectivity Index (SI)

The selectivity index is a crucial parameter that indicates the therapeutic window of a compound. It is calculated as the ratio of the CC₅₀ to the EC₅₀. A higher SI value (typically >10) is desirable, as it indicates that the compound is effective at concentrations that are not toxic to the host cells.[1][12]

SI = CC₅₀ / EC₅₀

III. Understanding the Mechanism of Action

Elucidating the mechanism of action of novel antiviral compounds is fundamental for rational drug design and development. Triazole-based hydrazones can interfere with various stages of the viral life cycle.

Mechanism_of_Action cluster_virus Viral Life Cycle cluster_inhibitors Potential Targets for Triazole-Hydrazones Entry Viral Entry Uncoating Uncoating Entry->Uncoating Replication Replication (DNA/RNA Synthesis) Uncoating->Replication Assembly Viral Protein Synthesis & Assembly Replication->Assembly Release Release Assembly->Release RT Reverse Transcriptase (HIV) RT->Replication Inhibition Polymerase DNA/RNA Polymerase (HSV, HCV, Influenza) Polymerase->Replication Inhibition Helicase Helicase (HSV) Helicase->Replication Inhibition Protease Protease (HIV) Protease->Assembly Inhibition

Sources

Application Note: Organocatalytic Synthesis of 4-Aryl-1H-1,2,3-Triazoles from Nitroalkenes

[1][2][3]

Executive Summary

This application note details the organocatalytic synthesis of 4-aryl-1H-1,2,3-triazoles utilizing nitroalkenes as electrophilic partners and sodium azide as the nitrogen source.[1][2] Unlike the canonical Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which typically yields 1,4-disubstituted triazoles and requires metal remediation, this protocol offers a metal-free, regioselective route to NH-1,2,3-triazoles.

The methodology relies on a Brønsted acid (specifically p-toluenesulfonic acid, p-TsOH) to catalyze the cycloaddition and subsequent elimination of nitrous acid (

Introduction & Strategic Value

The Pharmacophore

The 1,2,3-triazole moiety is a privileged scaffold in medicinal chemistry, acting as a bioisostere for amide bonds due to its planar structure and hydrogen-bonding capability. While CuAAC is the gold standard for N-substituted triazoles, the synthesis of NH-triazoles (unsubstituted at the nitrogen) remains challenging.

The Nitroalkene Advantage

Nitroalkenes serve as versatile synthetic equivalents to alkynes in this transformation. The nitro group acts as a powerful electron-withdrawing group (EWG) to activate the alkene for nucleophilic attack and subsequently functions as a leaving group (in the form of

Key Advantages:

  • Metal-Free: Eliminates the risk of heavy metal contamination in pharmaceutical intermediates.

  • Regioselectivity: Exclusively yields the 4-substituted tautomer.

  • Atom Economy: Utilizes inexpensive sodium azide and readily available nitroolefins.

Mechanistic Insight

The reaction proceeds via a cascade sequence: Michael Addition


 Cyclization 

Aromatization
3
  • Activation: The Brønsted acid (

    
    -TsOH) activates the nitroalkene and buffers the reaction medium.
    
  • Michael Addition: The azide anion (

    
    ) performs a nucleophilic attack on the 
    
    
    -carbon of the nitroalkene.
  • Cyclization: The resulting nitronate intermediate undergoes intramolecular cyclization to form a triazoline ring.

  • Elimination: Spontaneous or acid-assisted elimination of nitrous acid (

    
    ) drives the aromatization to the stable 1,2,3-triazole.
    
Figure 1: Reaction Mechanism Pathway

MechanismNitroalkeneNitroalkene(Electrophile)MichaelAdductMichael Adduct(Intermediate)Nitroalkene->MichaelAdduct+ N3⁻ (Michael Addition)AzideSodium Azide(Nucleophile)Azide->MichaelAdductTriazolineTriazoline(Cyclized)MichaelAdduct->TriazolineCyclizationEliminationElimination of HNO₂Triazoline->Eliminationp-TsOH AssistedProduct4-Aryl-1H-1,2,3-Triazole(Aromatic)Elimination->ProductAromatization

Caption: Mechanistic pathway from nitroalkene to triazole via Michael addition and nitrous acid elimination.

Critical Parameters & Optimization

The choice of solvent and catalyst loading is pivotal for yield optimization. Data derived from Quan et al.[4] (2014) and Wang et al. (2012) highlights the superiority of polar aprotic solvents.

Table 1: Solvent and Additive Screening
EntrySolventAdditive (20 mol%)Temp (°C)Time (h)Yield (%)
1DMSONone80245
2DMFNone80230
3DMSOp-TsOH 80 1 92
4DMSOAcOH80268
5Toluenep-TsOH1005<10
6DMSOHCl (aq)80255

Analysis:

  • Solvent: DMSO is critical due to its high dielectric constant, which stabilizes the zwitterionic intermediates.

  • Catalyst: p-TsOH provides the optimal acidity (

    
    ). Weaker acids (AcOH) are slower; stronger mineral acids (HCl) can degrade the azide or substrate.
    

Standard Operating Protocol (SOP)

Objective: Synthesis of 4-phenyl-1H-1,2,3-triazole (Model Substrate). Scale: 1.0 mmol.

Materials
  • 
    -Nitrostyrene (149 mg, 1.0 mmol)
    
  • Sodium Azide (

    
    ) (78 mg, 1.2 mmol) [Caution: Toxic ]
    
  • p-Toluenesulfonic acid monohydrate (

    
    -TsOH
    
    
    ) (38 mg, 0.2 mmol)
  • DMSO (Dimethyl sulfoxide) (2.0 mL)

  • Ethyl Acetate / Hexanes (for extraction)

Step-by-Step Methodology
  • Setup:

    • Equip a 10 mL pressure-rated reaction vial with a magnetic stir bar.

    • Note: A closed system is preferred to contain any minor hydrazoic acid evolution, though the basicity of azide usually keeps it in solution.

  • Addition:

    • Add

      
      -nitrostyrene (1.0 equiv) and 
      
      
      -TsOH (0.2 equiv) to the vial.
    • Add DMSO (2.0 mL) and stir until dissolved.

    • Add

      
       (1.2 equiv) in a single portion.
      
    • Seal the vial immediately.

  • Reaction:

    • Place the vial in a pre-heated oil bath or heating block at 80 °C .

    • Stir vigorously for 1–2 hours .

    • Monitoring: Check reaction progress via TLC (Eluent: 30% EtOAc/Hexane). The nitroalkene spot (usually yellow/UV active) should disappear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Quenching: Slowly pour the reaction mixture into 15 mL of ice-cold water.

    • Observation: The product often precipitates as a white or off-white solid.

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash the combined organic layers with brine (

      
       mL) to remove residual DMSO.
      
    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • If the product is not pure by NMR, purify via flash column chromatography on silica gel.

    • Gradient: 10%

      
       40% Ethyl Acetate in Hexanes.
      
Figure 2: Experimental Workflow

WorkflowStartReagent Prep(Nitroalkene + p-TsOH + DMSO)AzideAddAdd NaN3 (1.2 eq)Seal Vial ImmediatelyStart->AzideAddHeatReaction80°C, 1-2 HoursAzideAdd->HeatMonitorTLC Check(Disappearance of Nitroalkene)Heat->MonitorMonitor->HeatIncompleteQuenchQuenchIce Water PourMonitor->QuenchCompleteIsolateExtraction & Purification(EtOAc/Hex)Quench->Isolate

Caption: Operational workflow for the batch synthesis of triazoles from nitroalkenes.

Scope and Limitations

This protocol is robust but has specific electronic requirements regarding the nitroalkene substrate.

  • Electron-Poor Aryl Groups: (e.g., 4-Cl, 4-

    
    , 4-
    
    
    ). React rapidly (30-60 min) with high yields (>90%). The electron withdrawal facilitates the initial Michael addition.
  • Electron-Rich Aryl Groups: (e.g., 4-OMe, 4-Me). React slower (2-4 hours). Yields are generally good (75-85%) but may require slightly higher temperatures (90 °C).

  • Aliphatic Nitroalkenes: Generally perform poorly with this specific protocol due to competing polymerization or lack of resonance stabilization for the intermediate nitronate.

  • Steric Hindrance: Ortho-substituted nitroalkenes may require longer reaction times (up to 12h).

Safety & Compliance (E-E-A-T)

Hydrazoic Acid (


) Warning:


  • Control: The reaction is performed in DMSO (which hydrogen bonds with

    
    , reducing volatility) and in a sealed vessel.
    
  • pH: The reaction mixture generally remains near neutral/mildly acidic. Do not add strong mineral acids (

    
    , 
    
    
    ).
  • Waste: Quench all aqueous waste with sodium nitrite (

    
    ) and sulfuric acid or commercially available azide quenching solutions before disposal to prevent azide accumulation in plumbing (formation of heavy metal azides).
    

References

  • Primary Protocol (Acid-Mediated): Quan, X. J., Ren, Z. H., Wang, Y. Y., & Guan, Z. H. (2014).[4] p-TsOH-Mediated 1,3-Dipolar Cycloaddition of Nitroolefins with Sodium Azide for the Synthesis of 4-Aryl-NH-1,2,3-triazoles.[1][4] Organic Letters, 16(21), 5728–5731. [Link]

  • Catalyst-Free/Thermal Method: Wang, T., Hu, X. C., Huang, X. J., Li, X. S., & Xie, J. W. (2012). Efficient synthesis of functionalized 1,2,3-triazoles by catalyst-free 1,3-dipolar cycloaddition of nitroalkenes with sodium azide.[1][5] Journal of the Brazilian Chemical Society, 23, 836-843. [Link]

  • Green Chemistry Context: Amantini, D., Fringuelli, F., Piermatti, O., Pizzo, F., & Vaccaro, L. (2005).[2] Synthesis of 4-aryl-1H-1,2,3-triazoles through TBAF-catalyzed [3+2] cycloaddition of 2-aryl-1-nitroethenes with TMSN3 under solvent-free conditions. The Journal of Organic Chemistry, 70(16), 6526-6529. [Link]

Application Note: High-Fidelity Deprotection of N-Benzyl Triazole Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Deprotection Strategies for N-Benzyl Triazole Benzaldehydes Content Type: Application Note & Technical Protocol Audience: Senior Chemists, Process Development Scientists

Executive Summary: The Chemoselectivity Paradox

The deprotection of N-benzyl groups attached to 1,2,3-triazoles is a notoriously difficult transformation due to the high thermodynamic stability of the triazole-benzyl bond. When the substrate includes a reactive benzaldehyde moiety, the challenge escalates into a chemoselectivity paradox:

  • Reductive methods (e.g., Hydrogenolysis) capable of cleaving the N-Bn bond will almost invariably reduce the aldehyde to a primary alcohol.[1]

  • Oxidative methods (e.g., Ceric Ammonium Nitrate,

    
    ) capable of oxidizing the benzylic methylene often over-oxidize the aldehyde to a carboxylic acid.[1]
    

Therefore, a "direct" deprotection that leaves the aldehyde untouched is rarely high-yielding. This guide presents three field-proven strategies to navigate this landscape, prioritizing the "Redox Shuffle" and "Acetal Shielding" as the most reliable workflows for preserving the carbonyl functionality.[1]

Strategic Decision Matrix

Before selecting a protocol, analyze your substrate's sensitivity using the decision tree below.

DeprotectionStrategy Start Substrate Analysis: N-Bn Triazole + Benzaldehyde Q1 Is the Aldehyde Sacrificial? Start->Q1 PathA STRATEGY A: Oxidative Cleavage (CAN) Result: Triazole Acid Q1->PathA Yes (Want Acid) Q2 Is the Triazole Acid-Sensitive? Q1->Q2 No (Must Keep CHO) PathB STRATEGY B: Acetal Shielding 1. Protect (Acetal) 2. Hydrogenolysis 3. Hydrolysis Q2->PathB No (Stable) PathC STRATEGY C: Redox Shuffle (Recommended) 1. Hydrogenolysis (yields Alcohol) 2. Selective Oxidation (MnO2/IBX) Q2->PathC Yes (Labile)

Figure 1: Strategic selection for N-benzyl deprotection based on functional group tolerance.

Detailed Protocols

Protocol A: The "Redox Shuffle" (Hydrogenolysis + Re-oxidation)

Best For: Robust substrates; Process scalability.[1] Mechanism: Instead of fighting the thermodynamics, this method allows the aldehyde to reduce to the alcohol during the harsh hydrogenolysis required to cleave the triazole-benzyl bond. The alcohol is then selectively re-oxidized to the aldehyde.

Step 1: Catalytic Hydrogenolysis (Pearlman’s Catalyst)

Standard Pd/C is often poisoned by the triazole nitrogens.[1] Pearlman's Catalyst (


)  is essential here due to its higher activity and resistance to poisoning.
  • Reagents: 20%

    
     (Pearlman's Catalyst), Methanol (MeOH), Hydrogen gas (
    
    
    
    ).[1]
  • Equipment: Parr Hydrogenator or high-pressure balloon setup.

Procedure:

  • Dissolve the N-benzyl triazole benzaldehyde (1.0 equiv) in degassed MeOH (0.1 M concentration).

  • Add 20 wt% of Pearlman's Catalyst (wet support). Note: Triazoles are catalyst poisons; high loading is necessary.

  • Optional: Add 1.0 equiv of HCl (or acetic acid) to protonate the triazole, weakening the N-Bn bond and preventing catalyst coordination.

  • Purge vessel with

    
     (3x) then fill with 
    
    
    
    (50–100 psi / 3–7 bar).
  • Stir vigorously at 40–60°C for 12–24 hours.

    • Checkpoint: Monitor by LC-MS. You will see the disappearance of the benzyl group AND the reduction of the aldehyde (

      
       shifts corresponding to 
      
      
      
      and
      
      
      ).
  • Filter through a Celite pad to remove Pd. Rinse with MeOH.

  • Concentrate to obtain the crude (Triazole)-Benzyl Alcohol .[1]

Step 2: Selective Oxidation (Manganese Dioxide)

Re-oxidize the alcohol without touching the triazole ring.[1]

  • Reagents: Activated

    
     (excess), Dichloromethane (DCM) or Chloroform.[1]
    

Procedure:

  • Dissolve the crude alcohol in DCM (0.1 M).

  • Add activated

    
     (10–20 equiv). Note: Large excess is standard for MnO2 oxidations.
    
  • Stir at reflux (40°C) for 4–12 hours.

  • Filter through Celite.

  • Concentrate to yield the final Triazole Benzaldehyde .

Protocol B: The "Acetal Shield"

Best For: Substrates where the aldehyde is extremely valuable or prone to side reactions other than reduction.[1]

Step 1: Protection[2][3]
  • Reflux substrate with ethylene glycol (2.0 equiv) and catalytic

    
    -TsOH in Toluene using a Dean-Stark trap.
    
  • Isolate the Acetal-protected N-Bn triazole .

Step 2: Transfer Hydrogenolysis

Transfer hydrogenation is often more effective than


 gas for N-benzyl cleavage on heterocycles.
  • Reagents: 10% Pd/C, Ammonium Formate (

    
    ), Refluxing Methanol.
    

Procedure:

  • Dissolve Acetal-protected substrate in dry MeOH.

  • Add 10% Pd/C (10-20 wt%).

  • Add Ammonium Formate (5–10 equiv).

  • Reflux (65°C) for 1–4 hours. Caution: Evolution of

    
     and 
    
    
    
    gas.
  • Filter hot through Celite (Ammonium formate can precipitate if cooled).

  • Concentrate.

Step 3: Deprotection (Hydrolysis)
  • Treat residue with 1M HCl in THF/Water (1:1).

  • Stir at RT for 1 hour.

  • Neutralize with

    
     and extract.
    
Protocol C: Oxidative Cleavage (CAN) - The "Nuclear" Option

Best For: Creating Triazole-Benzoic Acids (if oxidation is desired).[1] Warning: This WILL oxidize the aldehyde to the acid.

  • Reagents: Ceric Ammonium Nitrate (CAN), Acetonitrile (

    
    ), Water.[1]
    

Procedure:

  • Dissolve substrate in

    
     (4:1).[1]
    
  • Cool to 0°C.

  • Add CAN (3.0–4.0 equiv) portion-wise.

  • Stir at 0°C

    
     RT. The solution will turn from orange to pale yellow as CAN is consumed.
    
  • Workup: Quench with

    
    , extract with EtOAc.
    
  • Result: The benzyl group is cleaved (oxidized to benzaldehyde byproduct), and the substrate aldehyde is oxidized to carboxylic acid.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Reaction (

)
Catalyst PoisoningSwitch to

(Pearlman's). Add 1 eq. HCl to protonate triazole. Increase pressure to 100 psi.
Incomplete Cleavage Electronic StabilizationThe triazole ring stabilizes the N-Bn bond. Use Transfer Hydrogenation (Protocol B, Step 2) which provides a more active surface hydrogen species.
Over-oxidation (CAN) High Oxidation PotentialThere is no fix for aldehyde survival with CAN.[1] Switch to Protocol A or B.
Low Yield (Workup) Amphoteric NatureFree triazoles are amphoteric.[1][4] Ensure pH is adjusted to ~7.0 during extraction. If the product is water-soluble, use n-Butanol for extraction.

References

  • Greene's Protective Groups in Organic Synthesis.

    • Citation: Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons.

    • Relevance: The definitive source for N-benzyl cleavage conditions and stability d
    • Source:

  • Pearlman's C

    • Citation: Pearlman, W. M. (1967). Tetrahedron Letters, 8(17), 1663-1664.
    • Relevance: Establishes palladium hydroxide on carbon as the superior c
    • Source:

  • Transfer Hydrogenation using Ammonium Form

    • Citation: Ram, S., & Ehrenkaufer, R. E. (1984).[1] Synthesis, 1988(02), 91-95.

    • Relevance: Details the protocol for using ammonium formate/Pd-C for rapid deprotection of N-benzyl groups.
    • Source:[1]

  • Oxidative Deprotection of N-Benzyl Amines (CAN).

    • Citation: Bull, S. D., Davies, S. G., Fenton, G., Mulvaney, A. W., & Prasad, R. S. (2000). Journal of the Chemical Society, Perkin Transactions 1, (22), 3765-3774.[3]

    • Relevance: Mechanistic insight into the oxidative cleavage of N-benzyl groups and the associated risks of over-oxidation.[1]

    • Source:[1]

Sources

Troubleshooting & Optimization

Purification methods for 4-(1H-1,2,3-triazol-5-yl)benzaldehyde recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-(1H-1,2,3-triazol-5-yl)benzaldehyde

Topic: Recrystallization & Purification Troubleshooting Audience: Organic Chemists, Medicinal Chemists, Process Engineers Last Updated: February 28, 2026

Executive Summary: The Tautomeric Challenge

Before initiating purification, it is critical to address the structural nature of your compound. 4-(1H-1,2,3-triazol-5-yl)benzaldehyde exists in rapid tautomeric equilibrium with its 4-yl isomer. In solution, these forms are often indistinguishable. Consequently, purification protocols must account for the hydrogen-bonding capability of the unsubstituted NH moiety, which significantly increases polarity compared to N-alkylated triazoles.

This guide prioritizes ethanol-based systems due to their ability to disrupt intermolecular hydrogen bonding (triazole-triazole aggregation) while maintaining the solubility differential required for effective crystallization.

Part 1: Solvent Selection & Solubility Data

Q: Which solvent system should I use for the initial screen? A: For the 1H-unsubstituted triazole, a single-solvent system is often insufficient due to the compound's high polarity. We recommend a Binary Solvent System .

Primary Recommendation: Ethanol (95%) / Water

  • Mechanism: The triazole moiety is highly soluble in hot ethanol. Water acts as the anti-solvent, increasing the chemical potential of the solute as the temperature drops, forcing crystallization.

  • Secondary Option: Acetonitrile (ACN) (Best for removing non-polar impurities).

Solvent Screening Data Table

Solvent SystemSolubility (Hot)Solubility (Cold)Impurity Rejection ProfileRecommendation
Ethanol (95%) HighModerateGood for non-polar byproducts; poor for salts.Start Here
EtOH / Water (4:1) HighLowExcellent for inorganic salts (Cu residues) and polar tars.Optimization
Ethyl Acetate ModerateLowGood for removing unreacted aldehyde starting material.Use for Trituration
Toluene LowInsolublePoor. Causes "oiling out" due to high boiling point.Avoid
Acetone Very HighHighPoor recovery yield (too soluble).Avoid

Part 2: Detailed Experimental Protocol

Standard Operating Procedure (SOP): Recrystallization from Ethanol/Water

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add Ethanol (95%) dropwise while heating at reflux (approx. 78°C) until the solid just dissolves.

    • Expert Tip: If the solution is dark/colored, add activated charcoal (1-2% w/w) and reflux for 5 minutes.

  • Hot Filtration (Critical): While still boiling, filter the solution through a pre-warmed fluted filter paper or a Celite pad to remove charcoal and insoluble mechanical impurities.

    • Why? 1,2,3-triazoles often trap copper residues (from Click synthesis) which appear as green/blue specks. These must be removed now.

  • Nucleation Phase: Reheat the filtrate to clear any premature crystals. Remove from heat and place on a cork ring.

  • The Anti-Solvent Addition: If crystals do not form at 50°C, add warm water (approx. 60°C) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of hot ethanol to clear the turbidity.

  • Controlled Cooling: Allow the flask to cool to room temperature undisturbed for 2-3 hours.

    • Warning: Do not plunge into ice immediately; this causes amorphous precipitation (trapping impurities).

  • Final Crystallization: Once room temperature is reached, place in an ice bath (0-4°C) for 1 hour.

  • Collection: Filter via vacuum (Buchner funnel). Wash the cake with cold Ethanol/Water (1:1 mixture).

Part 3: Troubleshooting & FAQs

Issue 1: The "Oiling Out" Phenomenon

Q: My product separated as a yellow/brown oil at the bottom of the flask instead of crystals. Why? A: "Oiling out" occurs when the liquid-liquid phase separation occurs before the solid-liquid crystallization.[1]

  • Cause 1 (Impurity Effect): Impurities have depressed the melting point of your benzaldehyde derivative below the boiling point of the solvent.

  • Cause 2 (Solvent Choice): The boiling point of your solvent (e.g., water/toluene) is higher than the melting point of the solvated product.

The Fix (The "Seeding" Technique):

  • Reheat the mixture until the oil redissolves (add a small amount of Ethanol if needed).

  • Allow the solution to cool very slowly (wrap the flask in foil or a towel).

  • When the temperature is near the expected melting point, add a Seed Crystal (a tiny speck of pure product).

  • Vigorously scratch the inner glass wall with a glass rod to create nucleation sites.[2]

Issue 2: Copper Contamination (Green Tint)

Q: My crystals have a slight green/blue hue. Is this normal? A: No. This indicates residual Copper (Cu) species from the Azide-Alkyne Cycloaddition (CuAAC). Triazoles are effective ligands for copper.

  • The Fix: You must perform a Chelation Wash before recrystallization.

    • Dissolve crude in Ethyl Acetate.

    • Wash with 10% aqueous EDTA or Ammonium Hydroxide (NH₄OH) solution until the aqueous layer is colorless.

    • Dry organic layer, evaporate, then recrystallize.[3]

Issue 3: Oxidation Concerns

Q: The NMR shows a broad singlet at 10.0 ppm (aldehyde) but also a broad peak at 13.0 ppm. What is this? A: The peak at ~13.0 ppm indicates oxidation of the aldehyde to 4-(1H-1,2,3-triazol-5-yl)benzoic acid .

  • The Fix: Benzoic acid derivatives are significantly more acidic.

    • Dissolve the solid in Ethyl Acetate.

    • Wash with Saturated Sodium Bicarbonate (NaHCO₃) .[4] The acid remains in the aqueous layer; the aldehyde stays in the organic layer.

    • Recrystallize the organic residue.[5][6][7][8][9]

Part 4: Visualization of Workflows

Diagram 1: Recrystallization Decision Logic

RecrystallizationLogic Start Crude 4-(Triazolyl)benzaldehyde SolventSelect Dissolve in Hot Ethanol (95%) Start->SolventSelect CheckColor Is solution colored/dirty? SolventSelect->CheckColor Charcoal Add Activated Charcoal & Hot Filter CheckColor->Charcoal Yes Cooling Slow Cooling to RT CheckColor->Cooling No Charcoal->Cooling StateCheck State of Precipitate? Cooling->StateCheck Crystals Crystals Formed StateCheck->Crystals Solid Oil Oiling Out StateCheck->Oil Liquid/Goo Wash Filter & Wash with Cold EtOH/Water Crystals->Wash RemedyOil Reheat -> Add Ethanol -> Seed -> Scratch Glass Oil->RemedyOil RemedyOil->Cooling Final Pure Product Wash->Final

Caption: Logical workflow for the purification process, including decision points for impurity removal and troubleshooting phase separation.

Diagram 2: Impurity Management Pathway

ImpurityPath Crude Crude Mixture CuCheck Green/Blue Tint? Crude->CuCheck AcidCheck NMR: -COOH Peak? CuCheck->AcidCheck No EDTA Wash w/ 10% EDTA (Remove Copper) CuCheck->EDTA Yes Bicarb Wash w/ NaHCO3 (Remove Benzoic Acid) AcidCheck->Bicarb Yes Recryst Proceed to Recrystallization AcidCheck->Recryst No EDTA->AcidCheck Bicarb->Recryst

Caption: Pre-purification checklist to remove specific synthetic byproducts (Copper catalyst and Oxidation products).

References

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting Recrystallization - Oiling Out. Retrieved from [Link]

  • University of York. (2024). Problems with Recrystallisations: Oiling Out and Super-saturation. Retrieved from [Link]

  • Gdaniec, M., et al. (2021). Novel 1,2,3-Triazole Derivatives as Mimics of Steroidal System—Synthesis and Crystal Structures. MOST Wiedzy. Retrieved from [Link]

Sources

Preventing oxidation of aldehyde group during triazole ring formation

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Preventing Aldehyde Oxidation During Triazole Formation Doc ID: TS-CuAAC-ALD-004 Status: Active / Verified

Executive Summary: The "Aldehyde Paradox"

Welcome to the ChemSelect™ Advanced Synthesis Support Center. You are likely here because you are attempting a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in the presence of an aldehyde group, and you are observing conversion to carboxylic acid (oxidation) or byproduct formation (aldol/acetal).

The Core Conflict: Standard CuAAC relies on Cu(I).[1] In situ generation of Cu(I) often uses Sodium Ascorbate to reduce Cu(II).[2][3] However, in the presence of atmospheric oxygen, ascorbate drives a Fenton-like cycle that generates Reactive Oxygen Species (ROS) , specifically hydrogen peroxide (


) and hydroxyl radicals. These ROS aggressively oxidize aldehydes to carboxylic acids.

This guide provides three validated workflows to bypass this failure mode, ranging from catalyst optimization to protecting group strategies.

Diagnostic Workflow

Before selecting a protocol, determine your constraints using the decision matrix below.

DecisionMatrix Figure 1: Strategic decision tree for selecting the optimal triazole synthesis route. Start START: Substrate Analysis Isomer Is 1,4-regioselectivity critical? Start->Isomer Sensitive Is the Aldehyde sterically hindered? Isomer->Sensitive Yes (Must be 1,4) MethodB METHOD B: RuAAC Catalysis (Forms 1,5-isomer) Isomer->MethodB No (1,5-isomer ok) AcidSensitive Is the molecule Acid Sensitive? Sensitive->AcidSensitive No MethodA METHOD A: Shielded CuAAC (Anaerobic + BTTAA/THPTA) Sensitive->MethodA Yes (High Risk) AcidSensitive->MethodA Yes (Cannot Protect) MethodC METHOD C: Acetal Protection (Cyclic Dioxolane) AcidSensitive->MethodC No (Can Protect)

Technical Deep Dive: The Mechanism of Failure

To prevent oxidation, one must understand the source. It is rarely the Copper(I) itself that oxidizes the aldehyde, but rather the byproducts of the catalytic cycle interacting with air.

The Ascorbate-Oxygen Axis

When Sodium Ascorbate is used in open air:

  • Ascorbate reduces Cu(II)

    
     Cu(I).[2][3]
    
  • Cu(I) reacts with

    
    
    
    
    
    Superoxide anion (
    
    
    ).
  • Superoxide disproportionates

    
     Hydrogen Peroxide (
    
    
    
    ).
  • Result:

    
     oxidizes the aldehyde (
    
    
    
    ) to carboxylic acid (
    
    
    ).

Key Insight: The reaction requires Ligand Acceleration . Fast kinetics reduce the time the aldehyde is exposed to ROS. Ligands like TBTA are slow.[1] BTTAA and THPTA are significantly faster and act as sacrificial antioxidants.

Validated Protocols

Method A: "The Shielded System" (Optimized CuAAC)

Best for: 1,4-regioselectivity requirements where protecting groups are impossible.

The Logic: We eliminate the oxidant source (


) and use a ligand that accelerates the reaction rate by orders of magnitude, outcompeting side reactions.

Materials:

  • Catalyst Source:

    
    
    
  • Reductant: Sodium Ascorbate (freshly prepared)[2]

  • Ligand: BTTAA (preferred for kinetics) or THPTA (water solubility)[2][4]

  • Solvent: tBuOH/Water (1:1) or DMSO/Water

Protocol:

  • Degas Solvents: Sparge the water and organic co-solvent with Argon/Nitrogen for at least 15 minutes. Do not skip this step.

  • Premix Catalyst: In a separate vial, mix

    
     (1 eq) and Ligand (2 eq). The solution should turn blue (Cu-II complex).
    
  • Assembly: Add Alkyne (1.0 eq) and Azide (1.0 eq) to the reaction vessel.

  • Catalyst Addition: Add the Cu-Ligand complex (1–5 mol% loading relative to substrate).

  • Initiation: Add Sodium Ascorbate (5–10 mol%) last.

  • Inert Atmosphere: Cap the vial under Argon immediately.

  • Monitor: Check LCMS at 30 mins. BTTAA reactions are often complete in <1 hour.

Troubleshooting:

  • Still seeing oxidation? Increase the Ascorbate concentration to 5 eq. Ascorbate acts as an antioxidant scavenger itself, but only if

    
     is strictly excluded.
    
Method B: RuAAC Alternative

Best for: Substrates where 1,5-substitution is acceptable or preferred.

The Logic: Ruthenium catalysis (Cp*) does not require a reducing agent or Cu(I)/Cu(II) cycling. It is inherently oxidative-neutral and highly tolerant of carbonyls.

Materials:

  • Catalyst:

    
     (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride)[5]
    
  • Solvent: Toluene, THF, or DMF (Anhydrous)

Protocol:

  • Dissolve Alkyne (1.0 eq) and Azide (1.1 eq) in anhydrous THF.

  • Add

    
     (1–2 mol%).
    
  • Stir at ambient temperature (or mild heat 40°C).

  • Result: Exclusive formation of 1,5-disubstituted triazole .

Critical Note: This produces a different regioisomer than CuAAC.[6] Ensure this structural change does not affect the biological activity of your target.

Method C: Acetal Protection

Best for: Multi-step synthesis where the aldehyde must survive aggressive workups.

The Logic: Mask the electrophilic aldehyde as a stable cyclic acetal (dioxolane) before the click reaction, then demask with mild acid.

Protocol:

  • Protection: React Aldehyde with Ethylene Glycol (excess) + cat. p-TsOH in Benzene/Toluene (Dean-Stark trap to remove water).

  • Click Reaction: Perform standard CuAAC (air/ascorbate is fine here, as the acetal is oxidation-resistant).

  • Deprotection: Treat with 1M HCl/THF or PPTS/Acetone/Water to restore the aldehyde.

Comparative Data Analysis

FeatureStandard CuAACShielded CuAAC (Method A)RuAAC (Method B)Acetal Protection (Method C)
Oxidation Risk High Low (if anaerobic)Zero Zero
Regioselectivity 1,4-triazole1,4-triazole1,5-triazole 1,4-triazole
Step Count 1113 (Protect-Click-Deprotect)
pH Sensitivity Base sensitiveNeutralNeutralAcid sensitive
Kinetics ModerateVery Fast (with BTTAA)Slow/ModerateModerate

Visualizing the Pathway

Understanding the competition between the desired "Click" cycle and the undesired "Oxidation" cycle.

ReactionPathways Figure 2: Competition between the catalytic cycle (Green) and the oxidative ROS cycle (Red). Cu2 Cu(II) Precursor Cu1 Cu(I) Active Species Cu2->Cu1 Reduction Asc Ascorbate Asc->Cu1 ROS ROS (H2O2 / OH•) Cu1->ROS Reaction with O2 Triazole Triazole Product Cu1->Triazole Catalysis Cycle O2 Atmospheric O2 O2->ROS Acid Carboxylic Acid (Byproduct) ROS->Acid Oxidation Aldehyde Aldehyde Substrate Aldehyde->Acid Ligand Ligand (BTTAA) Ligand->Cu1 Stabilizes & Accelerates

Frequently Asked Questions (FAQs)

Q: Can I use TBTA instead of BTTAA? A: You can, but TBTA is slower and less soluble in water. Slower kinetics mean the aldehyde sits in the reaction mixture longer, statistically increasing the probability of oxidation. BTTAA or THPTA are superior for sensitive substrates.

Q: I see a byproduct that isn't the carboxylic acid. What is it? A: If your reaction pH is basic (common if using excess amine bases), you may be seeing an Aldol Condensation product (aldehyde reacting with itself or ketones) or a Cannizzaro disproportionation product. Ensure your buffer is near pH 7.0–7.5.

Q: Can I use Copper(I) Iodide (CuI) directly to avoid Ascorbate? A: Yes, but CuI is thermodynamically unstable and can disproportionate to Cu(0) and Cu(II) in solution. It also requires a base (like DIPEA) to form the copper-acetylide, which brings back the risk of base-mediated side reactions (Aldol). If you use CuI, use strictly anhydrous, degassed acetonitrile.

Q: Is the RuAAC reaction water-tolerant? A: Generally, no. RuAAC works best in organic solvents (THF, Dioxane, Toluene). If your protein or biological molecule requires water, RuAAC is likely not a viable option.

References

  • Mechanism of CuAAC and ROS Generation: Rostovtsev, V. V., et al. (2002). "A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective 'Ligation' of Azides and Terminal Alkynes." Angewandte Chemie International Edition.

  • Ligand Effects (TBTA vs THPTA vs BTTAA): Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie.

  • RuAAC and Regioselectivity: Zhang, L., et al. (2005). "Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides." Journal of the American Chemical Society.[6]

  • Acetal Protection Strategies: Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience.

Sources

Solubility enhancement of triazole benzaldehydes for biological assays

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility & Stability of Triazole Benzaldehydes

Case ID: TB-SOL-001 Topic: Solubility Enhancement for Biological Assays Status: Open Assigned Specialist: Senior Application Scientist, Assay Development Group

Executive Summary & Scope

The Challenge: Triazole benzaldehydes present a "double-edged" problem in biological assays.

  • The "Brick Dust" Effect: The triazole ring (often 1,2,3- or 1,2,4-triazole) creates strong intermolecular

    
    -
    
    
    
    stacking, leading to high crystallinity and poor aqueous solubility.
  • The Aldehyde Reactivity: The benzaldehyde moiety is chemically reactive. In protein-rich media (e.g., containing Fetal Bovine Serum - FBS), aldehydes can form Schiff bases with lysine residues, leading to compound sequestration (false negatives) or cross-linking (toxicity artifacts).

The Solution: This guide moves beyond simple "add more DMSO" approaches. We utilize kinetic solubility management , inclusion complexation , and chemical stabilization to ensure your IC50 data reflects true potency, not precipitation artifacts.

Critical Workflow: The "Solvent Shock" Prevention

Issue: Adding a high-concentration DMSO stock directly to aqueous media causes immediate, often invisible, microprecipitation. Fix: Use an Intermediate Dilution Step (IDS) or "Step-Down" protocol.

Visual Workflow: Optimal Dilution Strategy

The following diagram illustrates the correct path to avoid "solvent shock" compared to the error-prone direct addition method.

DilutionProtocol Stock 10-50 mM Stock (100% DMSO) Inter Intermediate Plate (10-100x Assay Conc) (10% DMSO / 90% Buffer) Stock->Inter 1. Predilute (1:10) Assay Final Assay Well (1x Conc) (<0.5% DMSO) Stock->Assay AVOID: Direct Spike Precip PRECIPITATION (False Negative) Stock->Precip Solvent Shock Inter->Assay 2. Final Transfer

Caption: Figure 1. Step-down dilution strategy prevents the rapid nucleation of hydrophobic triazoles caused by direct injection of 100% DMSO stocks into aqueous media.

Troubleshooting Guide (Q&A Format)

Category A: Precipitation & Aggregation

Q1: My compound crashes out immediately upon addition to the media. I can see turbidity.

  • Diagnosis: You have exceeded the Kinetic Solubility Limit . The shift from DMSO (

    
    ) to Water (
    
    
    
    ) forces the hydrophobic triazole ring to aggregate.
  • The Fix (Protocol):

    • Switch to HP-

      
      -CD:  Hydroxypropyl-
      
      
      
      -cyclodextrin is the gold standard for triazoles. It forms an inclusion complex, hiding the hydrophobic rings while leaving the aldehyde accessible or protected until equilibrium.
    • Protocol: Prepare a 20% (w/v) stock of HP-

      
      -CD in your assay buffer. Dilute your DMSO compound stock into this before adding to cells. The final assay concentration of CD should be 0.1% - 1%.
      

Q2: My IC50 curves are erratic (flat, then steep drop).

  • Diagnosis: This is the hallmark of Colloidal Aggregation . The triazoles form promiscuous aggregates that sequester enzymes or disrupt membranes non-specifically.

  • The Fix:

    • Add a non-ionic surfactant.

    • Recommendation: 0.01% Triton X-100 or 0.005% Tween-80. This disrupts the micellar aggregates without lysing cells (check cell line sensitivity first).

Category B: Chemical Stability (The Aldehyde Factor)

Q3: I see good solubility, but zero activity in Whole Blood or High-Serum assays.

  • Diagnosis: Protein Binding / Schiff Base Formation . The aldehyde on your benzaldehyde is reacting with the

    
    -amines of lysine in albumin (BSA/HSA) or FBS.
    
  • The Fix:

    • Reduce Serum: If possible, run the assay in 1% FBS or serum-free media for short durations (4-6h).

    • Chemical Validation: Run a parallel LC-MS stability test. Incubate compound + Media (no cells) for 24h. If the parent peak disappears, the media components are consuming your drug.

Detailed Protocols

Protocol 1: Cyclodextrin-Assisted Solubilization

Use this when DMSO alone (>0.5%) is toxic or insufficient.

Materials:

  • Compound Stock (10 mM in DMSO)

  • Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) [Sigma H107]
  • Phosphate Buffered Saline (PBS) or Media

Step-by-Step:

  • Prepare Vehicle: Dissolve HP-

    
    -CD in PBS to create a 20% (w/v)  stock solution. Filter sterilize (0.22 
    
    
    
    m).
  • Complexation:

    • Add 10

      
      L of Compound Stock (10 mM) to 190 
      
      
      
      L of the 20% CD solution.
    • Vortex vigorously for 60 seconds.

    • Optional: Sonicate in a water bath for 5 minutes at room temperature.

  • Result: You now have a 500

    
    M compound solution in 19% CD / 5% DMSO.
    
  • Final Dilution: Dilute this mix 1:50 or 1:100 into your assay wells.

    • Final Assay Conditions: 5-10

      
      M Compound, ~0.4% CD, 0.1% DMSO.
      
Protocol 2: Nephelometric Solubility Screen

Validate solubility BEFORE wasting expensive biological reagents.

  • Plate Prep: Use a clear flat-bottom 96-well plate.

  • Titration: Dilute compound in buffer (1

    
    M to 100 
    
    
    
    M).
  • Read: Measure Absorbance at 600 nm (OD600) or use a Nephelometer.

  • Analysis: A baseline shift >0.005 OD units indicates the onset of precipitation.

Data Reference: Solvent & Additive Limits

Use this table to ensure your vehicle does not kill your assay before the drug does.

AdditiveMax Tolerated (Enzymatic Assay)Max Tolerated (Cellular - HeLa/HEK)Mechanism of Interference
DMSO 2% - 5%0.1% - 0.5%Membrane poration; Enzyme denaturation
Ethanol 5%0.1%Protein precipitation; cytotoxicity
HP-

-CD
2% - 5%0.5% - 1%Cholesterol depletion from membranes
Tween-80 0.05%0.005%Cell lysis; Micelle formation
BSA (Carrier) N/AN/AAldehyde Scavenger (High Risk)

Decision Tree: Troubleshooting Workflow

Use this logic flow to determine the root cause of assay failure.

TroubleshootingTree Start Assay Failure (Low Activity or High Variation) CheckSol Check Solubility (Nephelometry/Visual) Start->CheckSol Precip Precipitate Visible? CheckSol->Precip YesPrecip Solubility Issue Precip->YesPrecip Yes NoPrecip Stability/Bio-Issue Precip->NoPrecip No Action1 1. Reduce Conc. 2. Add HP-beta-CD 3. Check DMSO % YesPrecip->Action1 Action2 Check Aldehyde Reactivity (Schiff Base w/ Media?) NoPrecip->Action2 Action3 Switch to Serum-Free or Low-Protein Media Action2->Action3 Confirmed

Caption: Figure 2. Diagnostic decision tree for distinguishing between solubility artifacts and chemical stability issues in triazole benzaldehyde assays.

References

  • NCBI Assay Guidance Manual.Assay Operations for SAR Support. (Guidance on DMSO tolerance and serial dilutions).

    • Source:

  • Loftsson, T., & Brewster, M. E. (2010).Pharmaceutical applications of cyclodextrins: basic science and product development. (Mechanism of HP-

    
    -CD inclusion).
    
    • Source:

  • Di, L., & Kerns, E. H. (2006).Biological assay challenges from compound solubility: strategies for bioassay optimization.

    • Source:

  • Sigma-Aldrich Technical Guides.Solubility Guidelines for Hydrophobic Compounds.

    • Source:

Validation & Comparative

Comparative Guide: FTIR Analysis of Triazole C=N vs. Aldehyde C=O Stretches

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the synthesis of heterocyclic compounds—specifically the conversion of aldehydes to triazoles via Schiff base intermediates or "click" chemistry—spectroscopic monitoring is critical for determining reaction endpoints. While Nuclear Magnetic Resonance (NMR) remains the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a superior advantage for real-time reaction monitoring (PAT - Process Analytical Technology).

This guide objectively compares the spectral characteristics of the Aldehyde Carbonyl (C=O) and the Triazole Imine-like (C=N) stretches. It provides a validated framework for distinguishing these signals to confirm the consumption of starting materials and the formation of the triazole ring system.

Technical Background: The Physics of the Vibrations

To accurately interpret the spectra, one must understand the fundamental vibrational modes distinguishing these two functional groups.

The Aldehyde Signature (The Starting Material)

The aldehyde group possesses two distinct spectral features that make it one of the easiest functional groups to identify in FTIR.

  • C=O Stretch (

    
    ):  This is a strong, sharp dipole change.
    
    • Saturated Aliphatic:

      
      .[1]
      
    • Conjugated/Aromatic:

      
       (due to resonance lowering the bond order).
      
  • The Fermi Resonance Doublet (

    
    ):  This is the critical "fingerprint" for aldehydes. The fundamental C-H stretch couples with the first overtone of the C-H bending vibration (
    
    
    
    ).[1] This splits the signal into two medium-intensity bands:[2]
    • High frequency band:

      
      .[1]
      
    • Low frequency band:

      
      .[1][3]
      
    • Note: The

      
       band is diagnostic because it appears in a region usually void of other C-H stretches.[2]
      
The Triazole Signature (The Product)

Triazoles (1,2,3- and 1,2,4-isomers) are aromatic heterocycles.[3][4][5][6][7][8] Unlike a simple imine (


), the "C=N" bond in a triazole is part of a delocalized 

-system.
  • Ring Stretching ("C=N" / "N=N"): These are coupled vibrations involving the skeletal breathing of the ring.

    • 1,2,4-Triazoles: Distinct bands often appear at

      
        (C=N stretch) and 
      
      
      
      (ring vibration).[9][10]
    • 1,2,3-Triazoles: The ring stretching modes are often observed as weak-to-medium bands in the

      
        region.
      
  • Absence of C=O: The complete disappearance of the strong

    
     peak is the primary indicator of conversion.
    

Comparative Analysis: FTIR vs. Alternatives

While this guide focuses on FTIR, understanding its position relative to NMR and HPLC is vital for experimental design.

FeatureFTIR (ATR/Transmission)

H NMR
HPLC-UV/MS
Primary Utility Reaction Kinetics & Endpoint Structural Proof & ConnectivityPurity & Quantification
Time per Scan Seconds (< 1 min)Minutes to Hours10–30 Minutes
Sample State Solid, Oil, or In-situ (Probe)Solution (Deuterated solvent req.)Solution (Dilution req.)
Sensitivity Moderate (Good for major functional groups)HighVery High
C=O Detection Excellent (Strong, isolated peak)Good (

ppm proton)
Good (UV active)
Triazole Ring Good (Fingerprint

cm

)
Excellent (Aromatic protons)Excellent (Retention time)
Cost LowHighMedium-High

Verdict: Use FTIR for monitoring the disappearance of the aldehyde during synthesis. Use NMR to prove the final structure and regiochemistry (1,4- vs 1,5-substitution).

Experimental Protocol: ATR-FTIR Monitoring

This protocol uses Attenuated Total Reflectance (ATR) due to its ease of use with both solids and oils, eliminating the need for KBr pellets.

Phase 1: System Suitability & Background
  • Clean the Crystal: Use isopropanol and a lint-free wipe to clean the ATR crystal (Diamond or ZnSe).

  • Background Scan: Collect a background spectrum (air) with the same parameters as your sample (e.g., 16 scans,

    
     resolution).
    
  • Validation: Ensure the background shows atmospheric

    
     (
    
    
    
    ) and
    
    
    (broad
    
    
    ) but is flat in the fingerprint region.
Phase 2: Sampling the Reaction
  • Aliquot Removal: Remove

    
     (or 
    
    
    
    ) of the reaction mixture.
  • Solvent Evaporation (Critical): If the reaction solvent has strong bands in the

    
     region (e.g., Acetone, DMF, Ethyl Acetate), dry the aliquot under a stream of nitrogen or high vacuum for 2 minutes. Failure to do this will mask the aldehyde/triazole signals.
    
  • Deposition: Place the sample directly on the ATR crystal.

  • Compression: Apply the pressure arm (slip-clutch mechanism) to ensure uniform contact.

Phase 3: Data Acquisition
  • Scan Range:

    
    .
    
  • Resolution:

    
    .
    
  • Scans: 16 to 32 (Signal-to-noise ratio improvement).

Data Interpretation & Decision Logic

Visualizing the Spectral Shift

The following diagram illustrates the logical flow of spectral analysis during the reaction.

ReactionMonitoring Start Analyze Spectrum CheckCO Check 1680-1740 cm⁻¹ (Strong Peak?) Start->CheckCO AldehydePresent Aldehyde C=O Detected Reaction Incomplete CheckCO->AldehydePresent Yes NoCO No C=O Peak CheckCO->NoCO No CheckFermi Check 2700-2850 cm⁻¹ (Doublet?) AldehydePresent->CheckFermi ConfirmAldehyde Confirmed Aldehyde (Fermi Resonance) CheckFermi->ConfirmAldehyde Yes CheckTriazole Check 1450-1600 cm⁻¹ (New Medium Bands?) NoCO->CheckTriazole TriazoleConfirmed Triazole Formed (C=N/N=N Ring Modes) CheckTriazole->TriazoleConfirmed Yes (Broad/Multi-peak) CheckImine Check 1620-1650 cm⁻¹ (Sharp Band?) CheckTriazole->CheckImine Ambiguous CheckImine->TriazoleConfirmed No (Only Ring Modes) Intermediate Schiff Base Intermediate (Uncyclized) CheckImine->Intermediate Yes

Caption: Decision logic for monitoring the conversion of Aldehyde to Triazole via FTIR.

Key Spectral Regions to Monitor
Region (

)
Functional GroupAssignmentStatus During Reaction

&

Aldehyde C-H Fermi ResonanceDisappears

Aldehyde C=O Carbonyl StretchDisappears

Imine (Intermediate) C=N Stretch (Acyclic)Transient (Appears then shifts)

Triazole Ring C=C / C=N StretchAppears (Product)

Triazole Ring N=N / Ring BreathingAppears (Product)

Case Study: Synthesis of 1,2,4-Triazole Derivatives

In a typical synthesis involving the condensation of a benzaldehyde derivative with a hydrazide followed by cyclization:

  • T=0 min (Starting Material): The spectrum is dominated by a sharp peak at

    
     (Conjugated Aldehyde C=O) and the Fermi doublet at 
    
    
    
    .
  • T=30 min (Intermediate): The

    
     peak diminishes. A new peak emerges at 
    
    
    
    , corresponding to the Schiff base (C=N) intermediate.
  • T=120 min (Product): The

    
     peak shifts/splits into the aromatic region. Distinct bands appear at 
    
    
    
    and
    
    
    (Triazole ring modes). The region above
    
    
    is flat (baseline).

References

  • NIST Chemistry WebBook. Infrared Spectra of Benzaldehyde and Derivatives. National Institute of Standards and Technology. Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Authoritative text on Fermi resonance and Heterocyclic bands).
  • El-Sonbati, A. Z., et al. (2015).
  • Spectroscopy Online. (2017). The C=O[1][2][9][11] Bond, Part II: Aldehydes. Available at: [Link]

Sources

Navigating the Maze: A Comparative Guide to the Mass Spectrometry Fragmentation of Triazolyl-benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery and development, the structural elucidation of novel heterocyclic compounds is a cornerstone of progress. Among these, triazolyl-benzaldehydes represent a class of molecules with significant therapeutic potential. Understanding their behavior under mass spectrometric analysis is not merely an academic exercise; it is a critical step in their identification, characterization, and quality control. This guide provides an in-depth, technically-grounded comparison of the mass spectrometry fragmentation patterns of triazolyl-benzaldehydes, drawing upon established principles of mass spectrometry and insights from the fragmentation of related heterocyclic systems.

The Rationale: Why Fragmentation Matters

The fragmentation of a molecule in a mass spectrometer is a highly reproducible process that yields a unique "fingerprint" spectrum. For the medicinal chemist, this fingerprint is invaluable. It allows for the confirmation of a synthesized structure, the identification of unknown metabolites, and the differentiation between isomers that may exhibit vastly different pharmacological activities. In the context of triazolyl-benzaldehydes, where the position of the triazole ring and other substituents can dramatically alter biological function, a thorough understanding of their fragmentation pathways is paramount.

This guide will delve into the fragmentation patterns observed under both Electron Ionization (EI) and Electrospray Ionization (ESI), two of the most common ionization techniques in modern mass spectrometry. We will explore the characteristic cleavages of the triazole ring, the benzaldehyde moiety, and the crucial influence of their interconnectivity on the resulting mass spectrum.

Experimental Protocols: A Foundation of Trustworthy Data

The quality of mass spectral data is intrinsically linked to the rigor of the experimental methodology. The following protocols outline the key steps for acquiring reproducible and high-quality mass spectra of triazolyl-benzaldehydes.

Sample Preparation
  • Solution Preparation: Dissolve a small quantity (typically 1 mg) of the triazolyl-benzaldehyde derivative in a high-purity solvent (e.g., methanol, acetonitrile, or a mixture thereof) to a final concentration of approximately 1 mg/mL.

  • Serial Dilution: For ESI-MS, further dilute the stock solution with the initial mobile phase to a final concentration in the range of 1-10 µg/mL to avoid detector saturation.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter that could interfere with the analysis.

Instrumentation and Data Acquisition
  • Mass Spectrometer: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, is recommended for accurate mass measurements and elucidation of elemental compositions.

  • Ionization Sources:

    • Electron Ionization (EI): Typically performed using a direct insertion probe or following gas chromatographic separation. Standard electron energy is 70 eV.

    • Electrospray Ionization (ESI): Performed by infusing the sample solution directly or via liquid chromatography. The spray voltage, nebulizing gas flow, and drying gas temperature should be optimized for the specific compound and instrument.

  • Tandem Mass Spectrometry (MS/MS): To confirm fragmentation pathways, Collision-Induced Dissociation (CID) experiments are essential. The precursor ion of interest is isolated and fragmented by collision with an inert gas (e.g., argon or nitrogen). The collision energy should be ramped to observe the evolution of fragment ions.

Deconstructing the Molecule: Characteristic Fragmentation Pathways

The fragmentation of triazolyl-benzaldehydes is a composite of the fragmentation patterns of its constituent parts: the triazole ring and the benzaldehyde moiety. The interplay between these two groups dictates the observed product ions.

The Triazole Ring: A Source of Diagnostic Ions

The 1,2,4-triazole ring is known to undergo several characteristic fragmentation reactions. Under EI conditions, a major fragmentation pathway involves the elimination of neutral molecules like HCN and N₂.[1] This is a key diagnostic feature for the presence of the triazole system.

M [M]+• F1 [M - HCN]+• M->F1 - HCN F2 [M - N2]+• M->F2 - N2 F3 [M - HCN - N2]+• F1->F3 - N2 M_benz [C7H6O]+• F1_benz [C7H5O]+ M_benz->F1_benz - H• F2_benz [C6H5]+ F1_benz->F2_benz - CO

Caption: Fragmentation of the benzaldehyde moiety.

The Triazolyl-benzaldehyde System: A Synergistic Fragmentation

When these two moieties are combined, the fragmentation pattern becomes a rich source of structural information. The initial ionization will likely occur on the nitrogen-rich triazole ring or the oxygen of the aldehyde, depending on the ionization method and the specific isomer.

A plausible fragmentation pathway for a generic triazolyl-benzaldehyde under EI is initiated by the loss of the formyl radical (CHO) or a hydrogen radical from the aldehyde group. This is often followed by cleavages within the triazole ring.

M_TB [Triazolyl-benzaldehyde]+• F1_TB [M - H]+ M_TB->F1_TB - H• F2_TB [M - CHO]+ M_TB->F2_TB - CHO• F3_TB [F2 - N2]+ F2_TB->F3_TB - N2 F4_TB [F2 - HCN]+ F2_TB->F4_TB - HCN F5_TB Phenyl cation F2_TB->F5_TB Ring Cleavage

Caption: Proposed fragmentation of a triazolyl-benzaldehyde.

In ESI-MS, which is a softer ionization technique, the protonated molecule [M+H]⁺ is typically the base peak. [2]Fragmentation is then induced via CID. Common losses would include neutral molecules from the triazole ring and cleavage of the bond between the two ring systems. The stability of the resulting carbocations will heavily influence the observed product ions.

Comparative Analysis: Isomers and Substituent Effects

The fragmentation pattern can be highly sensitive to the substitution pattern on both the triazole and benzaldehyde rings. The following table provides a comparative overview of expected fragmentation behaviors.

Compound Type Key Differentiating Fragments Rationale for Differentiation
1,2,4-Triazol-1-yl-benzaldehyde Likely to show a prominent fragment corresponding to the benzaldehyde cation after cleavage of the C-N bond.The C-N bond is relatively labile, and the resulting benzaldehyde cation is stabilized.
1,2,4-Triazol-3-yl-benzaldehyde May exhibit more complex fragmentation involving ring opening of the triazole before cleavage of the C-C bond.The direct C-C linkage is stronger, leading to alternative fragmentation pathways.
**Substituted Benzaldehydes (e.g., -OCH₃, -NO₂) **The nature of the substituent will direct fragmentation. Electron-donating groups may stabilize the molecular ion, while electron-withdrawing groups can promote specific cleavages.Substituent effects on ion stability are a well-established principle in mass spectrometry. [3]

Conclusion: A Powerful Tool for Structural Elucidation

The mass spectrometric fragmentation of triazolyl-benzaldehydes provides a wealth of structural information that is indispensable for researchers in drug discovery and development. By carefully analyzing the fragmentation patterns obtained under different ionization conditions and utilizing tandem mass spectrometry, it is possible to confirm molecular structures, differentiate between isomers, and identify metabolites. While the specific fragmentation pathways will vary with the substitution pattern, the general principles outlined in this guide provide a solid framework for the interpretation of the mass spectra of this important class of compounds. The interplay of fragmentation from the triazole and benzaldehyde moieties creates a unique and informative spectral fingerprint, empowering scientists to navigate the complexities of their molecular world with greater confidence.

References

  • Palibroda, N., Moldovan, Z., Pamula, A., & Zaharia, V. (n.d.). ELECTRON IONISATION MASS SPECTRA OF SOME.
  • (1995, January 1). Electron ionization mass spectra and crystal structures of somet[4][5][6]riazolo[1,2‐b]‐ andt[4][6][7]hiadiazolo[3,4‐b]phthalazines - R Discovery. Retrieved February 27, 2026, from

  • (2023, January 18). Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - PMC.
  • (2023, April 27). Decomposition of triazole and 3-nitrotriazole upon low-energy electron attachment.
  • (2025, August 8). Mass Spectrometric Fragmentation and Pharmacological activities of 1,2,4 triazole derivatives - ResearchGate.
  • (1973, January 1). Mass spectra of 1,2,4‐triazoles—II - R Discovery.
  • (2025, December 29). (PDF) LC-ESI-MS analysis of 1,2,4-triazole derivatives with various alkyl and aromatic substituents - ResearchGate.
  • (2025, January 31). Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives - RSC Publishing.
  • Electron impact ionization mass spectra of 1, 2, 4-triazine | 5645 - TSI Journals.
  • (2025, December 4). C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions ... - Doc Brown's Chemistry.
  • In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Benzaldehyde, 4-bromo-, hydrazone - Benchchem.
  • (2023, August 29). Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts.
  • Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. - Semantic Scholar.
  • (2004, August 12). Internal energy and fragmentation of ions produced in electrospray sources - New Home Pages of Dr. Rainer Glaser.
  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS - eGyanKosh.
  • Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry - MDPI.
  • MASS SPECTROMETRY.
  • Mass Spectrometry: Fragmentation.
  • (2020, March 5). ESI-MS fragmentation pathways of some 1,2,4-triazole-3-thiones, the intermediate compounds in the synthesis of active pharmaceutical ingredients.
  • (2018, August 10). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study - PubMed.

Sources

Distinguishing 4-(1H-1,2,3-triazol-5-yl)benzaldehyde from N-linked Isomers

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical framework for distinguishing 4-(1H-1,2,3-triazol-5-yl)benzaldehyde (the C-linked target) from its


-linked isomers  (regioisomeric impurities or alternative products).

Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Discovery Researchers

Executive Summary & Structural Logic

In medicinal chemistry, the 1,2,3-triazole moiety is a privileged scaffold, often used as a bioisostere for amide bonds. However, the synthesis of aryl-triazoles is prone to regioisomerism.

The core challenge addressed here is distinguishing the


-linked  species (where the phenyl ring is attached to a carbon atom of the triazole) from 

-linked
species (where the phenyl ring is attached to a nitrogen atom).
The Structural Variants
  • Target (

    
    -Linked): 4-(1H-1,2,3-triazol-4-yl)benzaldehyde .
    
    • Note: Due to annular tautomerism (

      
      ), the 4- and 5-positions are equivalent in the unsubstituted ring. We refer to this as the C-isomer .
      
  • Isomer 1 (

    
    -Linked): 1-(4-formylphenyl)-1,2,3-triazole .
    
    • Formed via Click chemistry of 4-azidobenzaldehyde + acetylene.

  • Isomer 2 (

    
    -Linked): 2-(4-formylphenyl)-1,2,3-triazole .
    
    • Formed as a byproduct in non-selective alkylation/arylation reactions.

Structural Decision Tree (Graphviz)

TriazoleIsomers Target Target: C-Linked 4-(1H-1,2,3-triazol-4-yl)benzaldehyde (C9H7N3O) 1 Triazole C-H\n1 Triazole N-H 1 Triazole C-H 1 Triazole N-H Target->1 Triazole C-H\n1 Triazole N-H IsomerN1 Isomer N1: N-Linked 1-(4-formylphenyl)-1,2,3-triazole (C9H7N3O) 2 Distinct Triazole C-H\n(H4 & H5) 2 Distinct Triazole C-H (H4 & H5) IsomerN1->2 Distinct Triazole C-H\n(H4 & H5) IsomerN2 Isomer N2: N-Linked 2-(4-formylphenyl)-1,2,3-triazole (C9H7N3O) 2 Equivalent Triazole C-H\n(Symmetry) 2 Equivalent Triazole C-H (Symmetry) IsomerN2->2 Equivalent Triazole C-H\n(Symmetry) Synthesis Synthetic Origin Synthesis->Target 4-Ethynylbenzaldehyde + Sodium Azide Synthesis->IsomerN1 4-Azidobenzaldehyde + Acetylene Synthesis->IsomerN2 4-Fluorobenzaldehyde + 1,2,3-Triazole (SNAr)

Caption: Structural relationship and synthetic origins of the C-linked target versus N-linked regioisomers.

Analytical Distinction: The NMR Protocol

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing these isomers. The symmetry of the triazole ring and the number of protons attached to it are the primary diagnostic tools.

A. H NMR Diagnostics (400 MHz, DMSO- )

The choice of solvent is critical. DMSO-


  is recommended over CDCl

to visualize the acidic N-H proton of the C-linked target, which is often broad or invisible in chloroform due to exchange.
FeatureTarget (

-Linked)
Isomer

(

-Linked)
Isomer

(

-Linked)
Triazole Protons 1H (Singlet) 2H (Two distinct signals) 2H (One Singlet)
Chemical Shift (

)
~8.0 – 8.6 ppmH5: ~8.6 ppmH4: ~7.9 ppm~8.0 – 8.1 ppm
Multiplicity Singlet (s)Two Doublets (

Hz) or Singlets
Singlet (s) (Symmetry)
N-H Proton Visible (~14–15 ppm)Absent Absent
Symmetry AsymmetricAsymmetricSymmetric (

)
Mechanistic Insight
  • Target (

    
    -Linked):  The triazole ring has only one carbon-bound hydrogen. The other position is substituted by the phenyl ring. The N-H proton undergoes tautomerism, often broadening the signal, but the integration of the aromatic region will show only one  triazole C-H.
    
  • Isomer

    
    :  The phenyl group is on Nitrogen 1. This breaks the symmetry of the ring. H4 and H5 are in different electronic environments (H5 is adjacent to the N1-aryl group, usually more deshielded).
    
  • Isomer

    
    :  The phenyl group is on Nitrogen 2. The molecule possesses a plane of symmetry passing through the N2-Phenyl axis. Consequently, H4 and H5 are chemically equivalent and appear as a single peak integrating to 2 protons.
    
B. C NMR Diagnostics
  • Target (

    
    -Linked):  Shows two  distinct signals for the triazole ring carbons: one quaternary carbon (attached to phenyl) and one methine carbon (C-H).
    
  • Isomer

    
     (
    
    
    
    -Linked):
    Shows only one signal for the triazole ring carbons (approx. 135-140 ppm) due to symmetry. This is a "smoking gun" for the N2 isomer.

Experimental Validation Protocols

Protocol 1: Differentiation Workflow

This workflow assumes you have an isolated solid and need to determine its regioisomer identity.

  • Sample Preparation: Dissolve ~5-10 mg of the compound in 0.6 mL of DMSO-

    
     . Avoid CDCl
    
    
    
    initially to ensure the N-H proton (if present) is not lost to exchange.
  • Acquisition: Run a standard

    
    H NMR (16 scans minimum).
    
  • Analysis Logic:

    • Step 1: Check the integration of the aldehyde proton (~10 ppm) to normalize the spectrum (set to 1H).

    • Step 2: Count the protons in the aromatic/heteroaromatic region (7.5 – 9.0 ppm).

      • If you see 4 phenyl protons + 1 triazole proton , it is the

        
        -Linked Target . (Look for the broad NH > 14 ppm to confirm).
        
      • If you see 4 phenyl protons + 2 triazole protons , it is an

        
        -Linked Isomer .
        
    • Step 3: If

      
      -linked, check the splitting of the 2 triazole protons.
      
      • Two signals:

        
        -isomer.[1][2]
        
      • One signal (2H):

        
        -isomer.
        
Protocol 2: Synthesis Causality Check

To ensure you are synthesizing the correct isomer, verify your starting materials.

  • To synthesize the Target (

    
    -Linked): 
    
    • Reactants:4-Ethynylbenzaldehyde + Sodium Azide.

    • Mechanism:[2][3][4] Huisgen cycloaddition (thermal) or Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) if using a protected azide (e.g., TMS-N3) followed by deprotection.

    • Note: Direct reaction of terminal alkyne + azide ion yields the 1,2,3-triazole anion, which protonates to the

      
      -linked product.
      
  • To synthesize the Impurity (

    
    -Linked): 
    
    • Reactants:4-Azidobenzaldehyde + Acetylene (or Acetylene surrogate).

    • Mechanism:[2][3][4] The nitrogen of the azide attacks the alkyne, locking the phenyl ring onto the nitrogen (N1).

References

  • Synthesis and Characterization of 1,2,3-Triazoles

    • Title: Synthesis and characterization of new 1,2,3-triazoles
    • Source: Cahiers Magellanes (2024).
    • URL:[Link] (Accessed via snippet 1.1)

  • NMR Distinction of Triazole Isomers

    • Title: Synthesis and NMR characterization of 1H-1,2,3-triazole deriv
    • Source: American Chemical Society (ACS)
    • URL:[Link] (Accessed via snippet 1.5)

  • Tautomerism and Conformational Analysis

    • Title: Stereochemical and Computational NMR Survey of 1,2,3-Triazoles: in Search of the Original Tauto-Conformers.
    • Source: Journal of Physical Chemistry A (2024).
    • URL:[Link] (Accessed via snippet 1.12)

  • N-Linked Isomer Data (1-substituted)

    • Title: 1-(4-Nitrophenyl)-1H-1,2,3-Triazole-4-carbaldehyde: Scalable Synthesis and Its Use in the Preparation of 1-Alkyl-4-Formyl-1,2,3-triazoles.
    • Source: MDPI Molecules (2021).
    • URL:[Link] (Accessed via snippet 1.3)

  • N-Linked Isomer Data (2-substituted)

    • Title: Regioselective Synthesis of New Family of 2-Substituted 1,2,3-Triazoles.[5]

    • Source: PMC / NIH (2023).
    • URL:[Link] (Accessed via snippet 1.1)

Sources

A Comparative Guide to the Cytotoxicity of C-Linked vs. N-Linked Triazole Benzaldehydes

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of medicinal chemistry, the 1,2,3-triazole scaffold has emerged as a "privileged" structure due to its remarkable stability, synthetic accessibility, and capacity for forming diverse, non-covalent interactions with biological targets.[1][2] This has led to its incorporation into a multitude of pharmacologically active agents, particularly in oncology.[3][4] A crucial design element in developing these agents is the specific point of attachment—or linkage—of the triazole ring to other pharmacophores. This guide provides an in-depth comparison of two fundamental linkage isomers: C-linked and N-linked triazole benzaldehydes, focusing on how this structural variation impacts their cytotoxic effects against cancer cells.

We will explore the causality behind the synthetic strategies for each isomer, present and analyze comparative experimental data, and delve into the underlying structure-activity relationships that govern their biological activity.

Part 1: Synthetic Strategies: The Foundation of Comparative Analysis

The choice between a C-linked or N-linked scaffold is a fundamental decision in the synthetic design process, directly influencing the final molecule's three-dimensional structure and chemical properties. The most prevalent method for synthesizing 1,4-disubstituted 1,2,3-triazoles is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."[2][5] The specific linkage is determined by which precursor molecule—the benzaldehyde or its partner—bears the azide versus the terminal alkyne.

Synthesis of N-Linked Triazole Benzaldehydes

In this configuration, a nitrogen atom of the triazole ring is directly attached to the benzaldehyde-containing moiety. This is typically achieved by reacting an azidobenzaldehyde with a terminal alkyne. This approach is synthetically straightforward for creating a library of compounds, as a single azidobenzaldehyde precursor can be reacted with numerous commercially available or custom-synthesized alkynes.

Experimental Protocol: Synthesis of 2-(1-(Substituted)-1H-1,2,3-triazol-4-yl)benzaldehyde

  • Solubilization: Dissolve 2-azidobenzaldehyde (1.0 eq) and the desired terminal alkyne (1.0 eq) in a 1:1 mixture of DMSO and water.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq) in a minimal amount of water.

  • Reaction Initiation: Add the catalyst solution to the solution of reactants.

  • Incubation: Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the N-linked triazole benzaldehyde.[6]

Synthesis of C-Linked Triazole Benzaldehydes

For a C-linked isomer, a carbon atom of the triazole ring is attached to the benzaldehyde. The synthetic strategy is inverted: a benzaldehyde derivative bearing a terminal alkyne is reacted with an organic azide. This allows for the exploration of chemical diversity on the nitrogen atom of the triazole ring, which can significantly influence the molecule's interaction with biological targets.

Experimental Protocol: Synthesis of 4-(Substituted-benzaldehyde)-1-Substituted-1H-1,2,3-triazole

  • Solubilization: Dissolve the alkyne-functionalized benzaldehyde (e.g., 4-ethynylbenzaldehyde) (1.0 eq) and the desired organic azide (1.0 eq) in a suitable solvent such as a 2:1 mixture of THF and water.

  • Catalyst Addition: Add copper(I) iodide (CuI) (0.1 eq) and a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the mixture.

  • Reaction Initiation: Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) for 8-16 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, remove the solvent in vacuo. Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by flash chromatography to obtain the pure C-linked triazole benzaldehyde.[5]

G cluster_N N-Linked Synthesis cluster_C C-Linked Synthesis N_Start1 2-Azidobenzaldehyde N_React CuAAC Reaction (CuSO4, NaAsc) N_Start1->N_React N_Start2 Terminal Alkyne N_Start2->N_React N_Product N-Linked Triazole Benzaldehyde N_React->N_Product C_Start1 4-Ethynylbenzaldehyde C_React CuAAC Reaction (CuI, DIPEA) C_Start1->C_React C_Start2 Organic Azide C_Start2->C_React C_Product C-Linked Triazole Benzaldehyde C_React->C_Product

Caption: Synthetic workflows for N-linked vs. C-linked triazole benzaldehydes.

Part 2: Comparative Cytotoxicity Analysis

The evaluation of cytotoxicity is a critical first step in assessing anticancer potential. The half-maximal inhibitory concentration (IC50) value represents the concentration of a compound required to inhibit the growth of 50% of a cell population and is a standard metric for potency.[7] A lower IC50 value indicates greater cytotoxic activity.

Disclaimer: This data is compiled from different studies. Direct comparison of absolute IC50 values should be approached with caution due to variations in experimental conditions, cell lines, and compound structures. The value lies in observing general trends.

Compound ID & Linkage TypeCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM) of Ref.Source
N-Linked Analogue (7h) Pancreatic (Panc-1)12.8Doxorubicin1.1[8]
N-Linked Analogue (7k) Colorectal (HCT-116)11.6Doxorubicin0.9[8]
C-Linked Analogue (4g) Colorectal (HCT-116)1.09 ± 0.17Cisplatin-[7]
C-Linked Analogue (8) Fibrosarcoma (HT-1080)15.13Doxorubicin-[2][7]
C-Linked Analogue (T5) Cervical (HeLa)8.7--[9]
N-Linked Hybrid (6a) Breast (MCF-7)>50 (low activity)--[10]

Analysis of Data: From the compiled data, a tentative trend emerges suggesting that C-linked triazole derivatives may exhibit higher potency in certain contexts. For instance, compound 4g (C-linked) shows a potent IC50 of 1.09 µM against the HCT-116 colon cancer cell line.[7] In contrast, the N-linked analogue 7k showed an IC50 of 11.6 µM against the same cancer type.[8] This suggests that for this particular structural backbone and cell line, the C-linked configuration might be more favorable for cytotoxic activity. However, it is crucial to note that the substituents on the triazole and benzaldehyde rings are different between these compounds, which significantly impacts activity. Compound 8 (C-linked), with a phosphonate group, demonstrates moderate activity against fibrosarcoma cells.[2] This highlights that the overall cytotoxicity is a complex interplay between the linkage type and the nature of the appended functional groups.

Part 3: Mechanistic Insights and Structure-Activity Relationship (SAR)

The cytotoxic effects of triazole derivatives are often attributed to their ability to induce programmed cell death (apoptosis) and interfere with the cell cycle.[1][7] The difference in linkage (C vs. N) can profoundly influence a molecule's ability to interact with the protein targets that regulate these pathways.

Structure-Activity Relationship (SAR):

  • Molecular Geometry and Target Binding: The N-linked configuration places the benzaldehyde moiety at a different angle and distance relative to the substituents on the triazole ring compared to the C-linked isomer. This geometric difference can be critical for fitting into the binding pocket of a target enzyme or receptor. For example, if a hydrogen bond between the benzaldehyde's aldehyde group and an amino acid residue in the target protein is crucial for activity, the C-linked isomer might position it more optimally than the N-linked version, or vice-versa.

  • Electronic Properties: The triazole ring can act as a bio-isostere for an amide bond and is capable of forming hydrogen bonds.[2][11] The linkage position affects the electronic distribution across the molecule, influencing its polarity, membrane permeability, and strength of interaction with targets. An N-linked system results in a different dipole moment compared to a C-linked system, which can alter how the molecule orients itself within a protein's active site.

  • Apoptosis Induction: Studies have shown that active triazole compounds can induce apoptosis by modulating the expression of key regulatory proteins like Bax (pro-apoptotic) and Bcl-2 (anti-apoptotic).[9] A compound's ability to trigger this cascade is dependent on its interaction with upstream targets. The linkage type is a key determinant of this initial binding event.

G Triazole Triazole Benzaldehyde Target Cellular Target (e.g., EGFR, Tubulin) Triazole->Target Binding & Inhibition Signal Signal Transduction Target->Signal Bcl2 Bcl-2 (Anti-Apoptotic) Downregulation Signal->Bcl2 Bax Bax (Pro-Apoptotic) Upregulation Signal->Bax Mito Mitochondrial Dysfunction Bcl2->Mito Inhibition Bax->Mito Activation Caspase Caspase Cascade Activation Mito->Caspase Apoptosis Apoptosis (Programmed Cell Death) Caspase->Apoptosis

Caption: A simplified pathway of triazole-induced apoptosis.

Part 4: Core Experimental Protocol: MTT Cytotoxicity Assay

To ensure the trustworthiness and reproducibility of cytotoxicity data, a robust and well-validated protocol is essential. The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[12]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[12] The concentration of the resulting formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

G cluster_workflow MTT Assay Workflow Start 1. Seed Cells in 96-well plate (24h incubation) Treat 2. Add Test Compounds (Varying Concentrations) Start->Treat Incubate 3. Incubate (e.g., 48-72h) Treat->Incubate Add_MTT 4. Add MTT Reagent (0.5 mg/mL) Incubate->Add_MTT Incubate_MTT 5. Incubate (4h) (Formazan Formation) Add_MTT->Incubate_MTT Solubilize 6. Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Solubilize Read 7. Measure Absorbance (~570 nm) Solubilize->Read End 8. Calculate IC50 Values Read->End

Caption: Step-by-step workflow of the MTT cytotoxicity assay.

Detailed Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the C-linked and N-linked triazole benzaldehydes in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium only) and a positive control (a known cytotoxic drug like Doxorubicin).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[12]

  • Formazan Formation: Incubate the plate for an additional 4 hours under the same conditions. During this time, viable cells will convert the MTT into visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of a solubilization solution, such as Dimethyl Sulfoxide (DMSO) or a 10% SDS in 0.01 M HCl solution, to each well.[13]

  • Absorbance Measurement: Gently pipette to ensure complete solubilization of the formazan. Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). Use a reference wavelength of >650 nm.[12]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion

The distinction between C-linked and N-linked triazole benzaldehydes is more than a synthetic nuance; it is a critical determinant of biological activity. While the available data suggests that C-linked isomers may offer a potency advantage in certain contexts, this is not a universal rule. The cytotoxic profile of a given compound is a synergistic outcome of its linkage, the electronic and steric properties of its substituents, and the specific cellular target.

This guide underscores the necessity of parallel synthesis and testing. To definitively elucidate the superior scaffold, future research should focus on the direct comparative evaluation of C- and N-linked isomer pairs that share identical peripheral substituents. Such studies will provide clearer, more actionable insights for drug development professionals, paving the way for the rational design of next-generation triazole-based anticancer agents.

References

  • Sharma, S., Mittal, N., & Banik, B. K. (2023). Chemistry and Therapeutic Aspect of Triazole: Insight into the Structure-activity Relationship. Current Pharmaceutical Design, 29(34), 2702-2720. 11

  • Kakade, A., et al. (2024). Evaluating the Pharmacological Efficacy of Triazole Derivatives: Molecular Docking and Anticancer Studies. Journal of Advanced Scientific Research. 9

  • Merck. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Sigma-Aldrich.

  • BenchChem. (2025). Cytotoxicity comparison of novel triazole derivatives against cancer cell lines. BenchChem.

  • Fassihi, A., et al. (2017). Synthesis and cytotoxic evaluation of some derivatives of triazole-quinazolinone hybrids. Research in Pharmaceutical Sciences.

  • Zeng, L. P., et al. (2021). 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship. Frontiers in Chemistry, 9, 753123.

  • Ahmadova, V., et al. (2025). A comprehensive review on triazoles as anticancer agents. Journal of Research in Pharmacy, 29(2), 639-666.

  • Abcam. (n.d.). MTT assay protocol. Abcam.

  • Wang, J. L., et al. (2012). Design, synthesis and structure-activity relationships of new triazole derivatives containing N-substituted phenoxypropylamino side chains. European Journal of Medicinal Chemistry, 53, 42-51.

  • Zhang, H. B., et al. (2019). 1,2,3-Triazole-containing hybrids as potential anticancer agents: Current developments, action mechanisms and structure-activity relationships. European Journal of Medicinal Chemistry, 183, 111727.

  • University of California, San Francisco. (n.d.). MTT Assay Protocol.

  • El Ouggouti, S., et al. (2021). Click Synthesis, Anticancer Activity, and Molecular Docking Investigation of some Functional 1,2,3-triazole Derivatives. Molecules, 26(23), 7232.

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.

  • da Costa, G. G., et al. (2015). Generality in the synthesis of 2‐(1,2,3‐triazoyl)‐benzaldehydes 5.... ResearchGate.

  • Nasri, S., et al. (2023). CuAAC-inspired synthesis of 1,2,3-triazole-bridged porphyrin conjugates: an overview. Beilstein Journal of Organic Chemistry, 19, 424-463.

  • Das, A., et al. (2021). Synthesis, in silico ADME, molecular docking and in vitro cytotoxicity evaluation of stilbene linked 1,2,3-triazoles. Heliyon, 7(1), e05995.

Sources

Safety Operating Guide

4-(1h-1,2,3-Triazol-5-yl)benzaldehyde proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

PART 1: CRITICAL SAFETY ALERT & CHEMICAL IDENTITY

⚠️ STOP AND READ: Structural Specificity & Explosion Hazard You have specified 4-(1H-1,2,3-Triazol-5-yl)benzaldehyde .[1] It is imperative to distinguish this C-linked triazole from the more common N-linked isomers (e.g., 1-yl).[1]

  • The Hazard: Unlike N-substituted triazoles, C-substituted 1H-1,2,3-triazoles possess an acidic proton on the ring nitrogen (tautomeric equilibrium between N1, N2, and N3).

  • The Risk: These compounds can react with heavy metals (Copper, Silver, Lead, Mercury) to form metal triazolides , which are shock-sensitive primary explosives .

  • Immediate Action: Ensure this waste stream NEVER comes into contact with metal salts, metal spatulas, or metal containers.[2]

Chemical Profile
PropertyDetail
Chemical Name 4-(1H-1,2,3-Triazol-5-yl)benzaldehyde
CAS Number Note: Often unlisted specific to this isomer; generic triazole-benzaldehyde CAS 41498-10-6 often refers to 1-yl.[1][3] Treat as novel/hazardous.[1][2][4]
Molecular Formula C₉H₇N₃O
Key Reactivity 1.[1][2][3][4] Acidic Triazole NH: Forms explosive salts with heavy metals.2.[1][2][4] Aldehyde Group: Oxidizes in air to benzoic acid; reactive with strong oxidizers and bases.[1][2][4]
Physical State Solid (typically off-white to yellow powder)

PART 2: DISPOSAL & HANDLING PROTOCOLS

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator (solids) or fume hood (solutions).[1][2][4]

  • Dermal: Nitrile gloves (double-gloving recommended).[1][2][4]

  • Eye: Chemical splash goggles.[1][2][4]

  • Tools: PLASTIC or GLASS tools only. Do not use metal spatulas or scoops.

Waste Segregation (The "Red Flag" List)

Segregation is the primary defense against accidental detonation or toxic release.[2][4]

Waste StreamStatusReasoning (Causality)
Heavy Metals (Cu, Ag, Pb, Hg)FORBIDDEN Forms shock-sensitive metal triazolides (explosives).[1]
Strong Oxidizers (Nitric Acid, Peroxides)FORBIDDEN Aldehyde group acts as a reducing agent; risk of exothermic reaction/fire.[2][4]
Strong Bases (NaOH, KOH)FORBIDDEN Deprotonates the triazole, accelerating salt formation; Cannizzaro reaction with aldehyde.
Halogenated Solvents SEPARATE Keep separate to minimize incineration costs, though chemically compatible.[1][2]
Combustible Organics COMPATIBLE Suitable for co-disposal (e.g., acetone, methanol, non-halogenated solvents).
Disposal Workflow

The following decision logic ensures the compound is routed to the correct destruction facility without creating intermediate hazards.

DisposalWorkflow Start Waste Generation: 4-(1H-1,2,3-Triazol-5-yl)benzaldehyde StateCheck Physical State? Start->StateCheck SolidWaste Solid Waste StateCheck->SolidWaste LiquidWaste Liquid Solution StateCheck->LiquidWaste ContainerSolid Container: Wide-mouth HDPE or Glass Jar. NO METAL CANS. SolidWaste->ContainerSolid ContainerLiquid Container: HDPE or Glass Bottle. Solvent: Non-Halogenated (MeOH/Acetone). LiquidWaste->ContainerLiquid Labeling Labeling: 1. Full Chemical Name 2. Hazard: 'Irritant', 'Combustible' 3. WARNING: 'Potential Explosive with Metals' ContainerSolid->Labeling ContainerLiquid->Labeling Storage Storage: Satellite Accumulation Area (SAA) Segregate from Oxidizers & Metals Labeling->Storage Destruction Final Destruction: High-Temp Incineration (Nitrogen-specific burn profile) Storage->Destruction

Caption: Decision workflow for segregating and packaging triazole-benzaldehyde waste to prevent metal contact and ensure proper incineration.

PART 3: DETAILED PROCEDURES

Scenario A: Solid Waste Disposal (Pure Compound)
  • Container Selection: Use a high-density polyethylene (HDPE) or glass wide-mouth jar.[1][2][4]

    • Why: Avoids static buildup common in low-quality plastics; chemically inert.[1][2]

  • Transfer: Use a plastic disposable spatula or pour directly.[1][2][4]

    • Critical: If a metal spatula was used previously, assume it is contaminated.[2] Wash immediately with abundant water; do not let residue dry on metal.[1][2]

  • Labeling: Affix a hazardous waste label.

    • Constituents: "4-(1H-1,2,3-Triazol-5-yl)benzaldehyde, 98%"

    • Hazards: "Irritant," "Combustible."[2][4][5]

    • Special Note: Write "DO NOT MIX WITH METALS" clearly on the tag.

Scenario B: Liquid Waste (Reaction Mixtures/Mother Liquor)[1][5]
  • Solvent Compatibility: Ensure the carrier solvent is compatible (e.g., DCM, Ethyl Acetate, Methanol).[2]

  • Quenching (If Reactive Reagents Present):

    • If the reaction involved sodium azide (

      
      ), ensure it is fully quenched (nitrite method) before bottling, as hydrazoic acid (
      
      
      
      ) is volatile and explosive.[4]
    • Note: The triazole product itself is stable in solution, provided no heavy metals are present.[2][4]

  • PH Check: Maintain pH neutral to slightly acidic (pH 5-7). Avoid strongly basic conditions which deprotonate the triazole ring.[1][2][4]

Scenario C: Spill Cleanup
  • Isolate: Evacuate immediate area. Remove ignition sources.[1][2][4][6][7]

  • PPE: Wear goggles, nitrile gloves, and lab coat.[2]

  • Absorb/Sweep:

    • Solids: Sweep gently using a plastic dustpan and brush .[1][2][4] Do not generate dust.[1][2][4][5][6]

    • Liquids: Absorb with vermiculite or sand.[1][2][4] Do not use paper towels if the solvent is an oxidizer (though standard organic solvents are fine with paper).[1][2][4]

  • Decontaminate: Wipe surface with water and detergent.[1][2][4] Collect all wipes into the solid waste container.[1][2]

PART 4: REGULATORY & FINAL DESTRUCTION

Regulatory Classification
  • RCRA (USA): Not a P-listed or U-listed waste by specific CAS, but falls under characteristics of Ignitability (D001) if in flammable solvent.[1][4]

  • EU Waste Code (EWC): Typically 16 05 06 * (laboratory chemicals, consisting of or containing dangerous substances, including mixtures of laboratory chemicals).[4]

Destruction Method: High-Temperature Incineration[1]
  • Mechanism: The waste must be sent to a licensed TSDF (Treatment, Storage, and Disposal Facility).[4]

  • Requirement: Incineration at >1000°C with secondary combustion chamber.

  • Why:

    • Nitrogen Content: The triazole ring contains high nitrogen.[1][2][4] Low-temp burning releases toxic NOx.[1][2] High-temp ensures conversion to

      
      .[1][2][4]
      
    • Complete Oxidation: Ensures destruction of the aldehyde and aromatic ring.[1][2][4]

References

  • PubChem. 4-(1H-1,2,3-Triazol-1-yl)benzaldehyde (Compound Summary). National Library of Medicine.[1][2][4] Link (Note: Used for analog hazard data; structural distinction noted in text).

  • Sigma-Aldrich. Safety Data Sheet: 1,2,3-Triazole Derivatives.[1][2]Link (General handling for triazole organics).[1][4]

  • Wu, P., & Fokin, V. V. (2007). Catalytic Azide-Alkyne Cycloaddition: Reactivity and Applications.[2] Aldrichimica Acta.[1][2][4] (Source for copper-triazolide explosion hazards in click chemistry).

  • National Oceanic and Atmospheric Administration (NOAA). CAMEO Chemicals: Aldehydes, Toxic.[2][4]Link (Reactivity data for benzaldehyde moiety).

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.